Pyrene-PEG5-alcohol
Description
Properties
IUPAC Name |
N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c29-11-13-32-15-17-34-19-18-33-16-14-31-12-10-28-27(30)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)26(22)25(20)21/h1-9,29H,10-19H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHAVYJGOEYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Pyrene-PEG5-alcohol: A Fluorescent Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrene-PEG5-alcohol, with the IUPAC name N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide, is a specialized chemical compound featuring a pyrene group attached to a five-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. This unique structure combines the fluorescent properties of pyrene with the biocompatibility and solubility-enhancing characteristics of the PEG linker. Its primary application lies in the field of targeted protein degradation as a fluorescent linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The terminal hydroxyl group also allows for further chemical modification, making it a versatile tool in bioconjugation and drug delivery research. This guide provides a comprehensive overview of its properties, a detailed (proposed) synthesis protocol, characterization methods, and its application in the development of fluorescently-labeled PROTACs.
Core Properties and Specifications
This compound is a solid powder, valued for its high purity and stability under specified storage conditions.[1] Its key characteristics are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide | [1] |
| CAS Number | 1817735-44-6 | [1][2][3] |
| Chemical Formula | C₂₇H₃₁NO₆ | |
| Molecular Weight | 465.55 g/mol | |
| Exact Mass | 465.2151 | |
| Purity | >98% | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, DMF, DCM |
Table 2: Spectroscopic and Storage Information
| Property | Value | Source(s) |
| Excitation Maxima (nm) | 313, 326, 343 | |
| Emission Maxima (nm) | 377, 397 | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark place. | |
| Shipping Conditions | Ambient temperature |
Synthesis and Characterization
Proposed Synthesis Protocol: Amide Coupling
This protocol describes the chemical reaction to form the stable amide bond between the pyrene moiety and the PEG linker.
Materials:
-
Pyrene-1-carboxylic acid
-
Amino-PEG5-alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrene-1-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid. Stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, dissolve amino-PEG5-alcohol (1 equivalent) and a non-nucleophilic base such as TEA (1.5 equivalents) in anhydrous DMF.
-
Slowly add the amino-PEG5-alcohol solution to the activated pyrene-1-carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane to elute the final product, this compound.
-
Collect the fractions containing the desired product, combine them, and remove the solvent to yield the purified solid.
Characterization
The successful synthesis and purity of this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic aromatic proton signals from the pyrene group and signals corresponding to the ethylene glycol units of the PEG chain.
-
¹³C NMR: Will confirm the presence of carbons from both the pyrene and PEG moieties.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to confirm the molecular weight of the final product, which should correspond to 465.55 g/mol .
Fluorescence Spectroscopy:
-
Measurement of the excitation and emission spectra in a suitable solvent (e.g., DMSO, DMF) will confirm the fluorescent properties of the pyrene group. The expected excitation maxima are around 313, 326, and 343 nm, with emission maxima at approximately 377 and 397 nm.
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC can be used to assess the purity of the final product, which should be greater than 98%.
Application in PROTAC Development
This compound is an ideal fluorescent linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The pyrene moiety allows for the tracking and quantification of the PROTAC in various assays.
Experimental Protocol: Synthesis of a Fluorescent PROTAC
This protocol outlines the final step in synthesizing a fluorescent PROTAC by conjugating a warhead (for the POI) and an anchor (for the E3 ligase) using this compound as the linker. This example assumes one of the ligands has been pre-functionalized with a reactive group (e.g., a carboxylic acid) to react with the hydroxyl group of this compound.
Materials:
-
This compound
-
POI ligand with a carboxylic acid group
-
E3 ligase ligand with a suitable reactive group
-
Coupling reagents (e.g., DCC, EDC/NHS)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (silica gel, HPLC)
Procedure:
-
Activation of POI Ligand: Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF. Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 1-2 hours.
-
Coupling to Linker: Add this compound (1 equivalent) and a base like TEA (1.5 equivalents) to the activated POI ligand solution. Stir for 12-24 hours. Purify the resulting POI-Linker-OH conjugate.
-
Activation of Terminal Hydroxyl: The terminal hydroxyl group of the POI-Linker-OH conjugate can be converted to a more reactive group (e.g., a tosylate or mesylate) for coupling with the E3 ligase ligand.
-
Final Coupling: React the activated POI-Linker with the E3 ligase ligand under appropriate conditions to form the final fluorescent PROTAC.
-
Purification and Characterization: Purify the final PROTAC using preparative HPLC and confirm its identity and purity with LC-MS and NMR.
Experimental Protocol: Cellular Imaging of a Fluorescent PROTAC
The pyrene label allows for direct visualization of the PROTAC's cellular uptake and localization using fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes
-
Fluorescent PROTAC synthesized with this compound
-
Live-cell imaging medium (phenol red-free)
-
Confocal or high-content imaging microscope with appropriate filter sets for pyrene (excitation ~340 nm, emission ~380-400 nm)
Procedure:
-
Cell Plating: Seed cells on glass-bottom dishes to achieve 60-80% confluency for imaging.
-
PROTAC Treatment: Prepare serial dilutions of the fluorescent PROTAC in live-cell imaging medium. Replace the culture medium with the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the PROTAC for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove any unbound PROTAC.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in the pyrene channel and a brightfield or phase-contrast channel to assess cell morphology. Time-lapse imaging can be performed to observe the dynamics of PROTAC uptake and distribution.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity within cells or specific subcellular compartments.
Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with the PROTAC.
Materials:
-
Cells of interest cultured in multi-well plates
-
PROTAC synthesized with this compound
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies for the POI and loading control, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters like DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).
Conclusion
This compound is a highly valuable tool for researchers in drug discovery and chemical biology. Its fluorescent pyrene component, combined with a flexible and biocompatible PEG linker, makes it particularly well-suited for the development and analysis of PROTACs. The ability to directly visualize and track these potent molecules within cellular environments provides critical insights into their mechanism of action, facilitating the optimization of next-generation protein degraders. The detailed protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in advanced research applications.
References
In-Depth Technical Guide to Pyrene-PEG5-alcohol (CAS: 1817735-44-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrene-PEG5-alcohol, a fluorescent linker molecule with significant applications in biomedical research and drug development. Below you will find its chemical and physical properties, key applications with a focus on Proteolysis Targeting Chimeras (PROTACs), and generalized experimental protocols.
Core Compound Specifications
This compound, with the CAS number 1817735-44-6, is a bifunctional molecule that combines the unique fluorescent properties of pyrene with the solubilizing and biocompatible characteristics of a five-unit polyethylene glycol (PEG) chain.[1] The terminal alcohol group provides a reactive handle for further chemical modification and conjugation.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 1817735-44-6 | [1] |
| IUPAC Name | N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide | |
| Chemical Formula | C₂₇H₃₁NO₆ | |
| Molecular Weight | 465.55 g/mol | |
| Exact Mass | 465.2151 | |
| Purity | Typically >98% | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Store in a dry, dark place. | |
| Shipping Conditions | Ambient temperature |
Spectroscopic and Fluorescent Properties
The pyrene moiety of the molecule is a well-characterized polycyclic aromatic hydrocarbon that serves as a robust fluorescent probe. Its fluorescence is notably sensitive to the polarity of its local environment.
| Spectroscopic Property | Value (nm) | Source(s) |
| Excitation Maximum | 313, 326, 343 | |
| Emission Maximum | 377, 397 | |
| Fluorescence Quantum Yield | High (reported as ~0.99 in acetone for pyrene derivatives) |
Key Applications in Research and Drug Development
Linker for Proteolysis Targeting Chimeras (PROTACs)
The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
The this compound linker plays a crucial role in this process:
-
Spacial Orientation : The PEG chain provides the necessary length and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Physicochemical Properties : The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC molecule.
-
Fluorescent Tagging : The pyrene group allows for the tracking and visualization of the PROTAC in cellular and biochemical assays, aiding in mechanism-of-action studies.
Signaling Pathway for PROTAC-Mediated Protein Degradation
Caption: A diagram illustrating the mechanism of action for a PROTAC.
Fluorescent Probe for Bioconjugation and Imaging
The inherent fluorescence of the pyrene moiety allows this compound to be used as a fluorescent label for various biomolecules, such as proteins and peptides. Its sensitivity to the microenvironment can be exploited to study molecular interactions, protein folding, and membrane dynamics. The PEG chain enhances the water solubility of the pyrene core, making it suitable for use in aqueous biological systems.
Experimental Protocols
While specific protocols detailing the use of this compound are not widely published, the following are generalized methodologies for its primary applications.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol outlines a common strategy for incorporating a hydroxyl-terminated PEG linker like this compound into a PROTAC. This typically involves converting the alcohol to a more reactive functional group, such as a carboxylic acid or an amine, before coupling with the target protein binder or the E3 ligase ligand.
Workflow for PROTAC Synthesis
Caption: A generalized workflow for synthesizing a PROTAC using a PEG linker.
Step 1: Functionalization of this compound
-
The terminal hydroxyl group of this compound can be oxidized to a carboxylic acid using standard oxidation reagents (e.g., Jones reagent, TEMPO).
-
Alternatively, it can be converted to an amine via a two-step process involving mesylation followed by substitution with an azide and subsequent reduction.
Step 2: First Amide Coupling
-
Dissolve the functionalized Pyrene-PEG5-linker (e.g., Pyrene-PEG5-COOH) (1.0 eq) in an anhydrous solvent such as DMF.
-
Add a peptide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture for approximately 15 minutes at room temperature.
-
Add the first binding ligand (either the protein of interest binder or the E3 ligase ligand with a free amine) (1.1 eq).
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting intermediate by flash column chromatography.
Step 3: Second Amide Coupling
-
If the other end of the linker is protected, deprotect it using appropriate conditions.
-
Repeat the amide coupling procedure described in Step 2 with the second binding ligand.
Step 4: Final Purification
-
Purify the final PROTAC conjugate using reverse-phase preparative HPLC to achieve high purity.
-
Characterize the final product by LC-MS and NMR.
General Protocol for Fluorescence Spectroscopy
This protocol describes a general method for characterizing the fluorescent properties of a this compound conjugate.
Materials and Equipment:
-
This compound or its conjugate
-
Spectroscopy-grade solvents (e.g., DMSO, phosphate-buffered saline)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the pyrene-containing compound in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvent for analysis. The final concentrations should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (e.g., 343 nm).
-
Set the emission scan range (e.g., 350-600 nm).
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
-
Measurement:
-
Record the fluorescence spectrum of a solvent blank and subtract it from the sample spectra.
-
Record the fluorescence emission spectrum of each working solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission.
-
If studying environmental effects, repeat the measurements in solvents of varying polarity and observe any shifts in the emission maxima or changes in fluorescence intensity.
-
Conclusion
This compound is a versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, combining a sensitive fluorescent reporter with a flexible and biocompatible PEG linker, makes it particularly well-suited for the development and study of PROTACs. The terminal hydroxyl group also allows for its straightforward incorporation into a variety of other bioconjugates for imaging and diagnostic applications. This guide provides the foundational knowledge for utilizing this compound in a research setting.
References
Synthesis of Pyrene-PEG5-Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Pyrene-PEG5-alcohol, a fluorescently tagged, polyethylene glycol (PEG)-based linker molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and related disciplines who require a detailed understanding of the synthesis and characterization of this compound.
Introduction
This compound, systematically named N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide, is a valuable tool in biomedical research and drug development. Its structure incorporates a pyrene moiety, a polycyclic aromatic hydrocarbon known for its fluorescent properties, and a pentaethylene glycol (PEG5) linker terminated with a hydroxyl group. The pyrene group allows for sensitive fluorescent detection, making it useful for tracking molecules in biological systems. The hydrophilic PEG linker enhances water solubility and can reduce non-specific binding, while the terminal hydroxyl group provides a reactive site for further chemical modification and conjugation to other molecules of interest, such as proteins, peptides, or small molecule drugs.
This guide details a plausible and robust synthetic route to this compound, focusing on the amide coupling of 1-pyrenecarboxylic acid with 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethanol (Amino-PEG5-alcohol).
Synthetic Strategy
The synthesis of this compound is primarily achieved through a two-step process, which can be expanded to three steps if starting from pyrene. The overall synthetic pathway is illustrated below:
Caption: Overall synthetic pathway for this compound.
The key steps involve:
-
Synthesis of 1-Pyrenecarboxylic Acid (Optional): If not commercially available, 1-pyrenecarboxylic acid can be synthesized from pyrene.
-
Amide Coupling: The core of the synthesis is the formation of a stable amide bond between the carboxylic acid group of 1-pyrenecarboxylic acid and the primary amine of Amino-PEG5-alcohol. This reaction is typically facilitated by activating the carboxylic acid, for example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Experimental Protocols
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis.
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| Pyrene | C₁₆H₁₀ | 202.25 | Sigma-Aldrich |
| n-Butyllithium | C₄H₉Li | 64.06 | Sigma-Aldrich |
| Dry Ice (Solid CO₂) | CO₂ | 44.01 | Various |
| 1-Pyrenecarboxylic Acid | C₁₇H₁₀O₂ | 246.26 | Sigma-Aldrich |
| Amino-PEG5-alcohol | C₁₀H₂₃NO₅ | 237.29 | BroadPharm |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃·HCl | 191.70 | Thermo Fisher Scientific |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | Thermo Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | Sigma-Aldrich |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | MilliporeSigma |
Synthesis of 1-Pyrenecarboxylic Acid
This protocol describes the carboxylation of pyrene using n-butyllithium and dry ice.
Caption: Experimental workflow for the synthesis of 1-pyrenecarboxylic acid.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Carefully add an excess of crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding water.
-
Acidify the aqueous solution to pH 2 with 2 M HCl, which will precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
The crude 1-pyrenecarboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or toluene.
Synthesis of this compound
This protocol details the EDC/NHS-mediated amide coupling of 1-pyrenecarboxylic acid and Amino-PEG5-alcohol.
Caption: Experimental workflow for the amide coupling reaction.
Procedure:
-
In a round-bottom flask, dissolve 1-pyrenecarboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve Amino-PEG5-alcohol (1.1 eq) in a small amount of anhydrous DMF.
-
Add the solution of Amino-PEG5-alcohol to the activated 1-pyrenecarboxylic acid mixture.
-
Stir the reaction at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as the final product.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1-Pyrenecarboxylic Acid | C₁₇H₁₀O₂ | 246.26 | Yellow to green powder | 270-272 |
| Amino-PEG5-alcohol | C₁₀H₂₃NO₅ | 237.29 | Colorless to pale yellow oil | N/A |
Table 2: Properties and Characterization of this compound
| Property | Value |
| IUPAC Name | N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide |
| Molecular Formula | C₂₇H₃₁NO₆ |
| Molecular Weight | 465.54 g/mol |
| CAS Number | 1817735-44-6 |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Excitation Maximum (λex) | ~343 nm |
| Emission Maximum (λem) | ~377, 397 nm |
| Purity (typical) | >95% (determined by HPLC and NMR) |
Conclusion
This technical guide provides a detailed methodology for the synthesis of this compound, a key molecule for various applications in drug delivery and bio-imaging. The described synthetic route, centered around an EDC/NHS-mediated amide coupling, is a reliable and adaptable method for producing this fluorescently-labeled PEG linker. The provided experimental protocols and data tables serve as a valuable resource for researchers and scientists in the field. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining a high-purity product suitable for downstream applications.
The Core Mechanism of Pyrene-PEG5-alcohol in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pyrene-PEG5-alcohol, positioning it within the broader and highly innovative field of targeted protein degradation. While not a biologically active agent in isolation, this compound serves as a crucial linker component in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This document will delve into the fundamental principles of PROTAC technology, the specific role of PEGylated linkers such as this compound, and the detailed experimental protocols used to characterize these powerful molecules.
Introduction to Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small-molecule inhibitors that block the activity of a target protein, PROTACs physically remove the protein by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] This event-driven pharmacology allows for a catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects.[1][2]
A PROTAC molecule is comprised of three key components:
-
A ligand for the Protein of Interest (POI): This moiety specifically binds to the target protein intended for degradation.
-
A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ubiquitin ligase, a key enzyme in the UPS.
-
A Linker: This chemical tether connects the POI ligand and the E3 ligase ligand. This compound is an example of such a linker.
The core mechanism of action for a PROTAC involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
The Role of the Linker: A Focus on this compound
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. The choice of linker can significantly impact the degradation efficiency (DC50) and the maximum level of degradation (Dmax).
This compound is a linker that incorporates a polyethylene glycol (PEG) chain. PEG linkers are widely used in PROTAC design due to their favorable properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often hydrophobic PROTAC molecule.
-
Flexibility: PEG linkers provide conformational flexibility, which can be crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.
-
Reduced Non-specific Binding: The PEG moiety can shield the PROTAC from non-specific interactions with other proteins and cellular components.
The "PEG5" designation indicates five repeating ethylene glycol units, which defines the length of the linker. The optimal linker length is target-dependent and must be empirically determined. The pyrene group can be used for fluorescent tracking, while the alcohol functional group allows for straightforward chemical conjugation to the POI and E3 ligase ligands.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify PROTAC performance are the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | - | Effective | |
| ERα | VHL | PEG | 16 | - | More Potent | |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
Note: This table presents a compilation of data from different studies to illustrate the general principles of linker optimization. Direct comparison of absolute values between different target systems should be made with caution.
Experimental Protocols for PROTAC Characterization
A thorough characterization of a PROTAC involves a series of in vitro and cellular assays to assess its binding, ternary complex formation, and degradation-inducing activity.
Western Blotting for Protein Degradation
Western blotting is the most common method to quantify the degradation of a target protein in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is crucial for optimizing PROTAC design. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable quantitative data on these interactions.
Table 2: Representative Biophysical Data for PROTAC Ternary Complex Formation
| PROTAC | Target | Binary K_D (nM) (PROTAC to VHL) | Binary K_D (nM) (PROTAC to Brd4^BD2) | Ternary K_D (nM) (PROTAC + Brd4^BD2 to VHL) | Cooperativity (α) | Reference |
| MZ1 | Brd4^BD2 | 29 | 4 | 1.8 | 16 | |
| AT1 | Brd4^BD2 | 29 | 18 | 4.5 | 6.4 | |
| MZP55 | Brd4^BD2 | 160 | 0.04 | 200 | 0.8 | |
| MZP61 | Brd4^BD2 | 1100 | 0.04 | 1100 | 1 |
Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D. A value > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of molecular interactions in real-time.
Protocol Outline:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip surface.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K_D).
-
Inject a series of concentrations of the target protein over a fresh flow cell to confirm no non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the target protein pre-incubated with a saturating concentration of the PROTAC over the immobilized E3 ligase.
-
Alternatively, co-inject the PROTAC and target protein.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (K_D) for both binary and ternary complex formation. Calculate the cooperativity factor (α).
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).
Protocol Outline:
-
Sample Preparation: Prepare the E3 ligase, target protein, and PROTAC in identical, well-matched buffers to minimize heats of dilution. Degas all solutions.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.
-
Titrate the PROTAC into the target protein solution.
-
-
Ternary Titration: Titrate the PROTAC into a solution containing a mixture of the E3 ligase and the target protein.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine K_D, ΔH, and n. Calculate the cooperativity factor.
Cellular Target Engagement and Permeability Assays
It is essential to confirm that a PROTAC can enter the cell and engage its target in a cellular context.
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.
Protocol Outline:
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells in a white, 96-well plate. Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells.
-
Signal Measurement: Add the NanoBRET® substrate and measure the BRET signal.
-
Data Analysis: Competition between the PROTAC and the tracer for binding to the target-NanoLuc® fusion results in a decrease in the BRET signal. The IC50 value, representing the concentration of PROTAC that displaces 50% of the tracer, is determined. By comparing the IC50 values in intact and permeabilized cells, an assessment of cell permeability can be made.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the intracellular concentration of a PROTAC.
Protocol Outline:
-
Cell Treatment: Treat cells with a known concentration of the PROTAC for a specified time.
-
Cell Harvesting and Lysis: Wash the cells to remove extracellular PROTAC. Lyse the cells and collect the lysate.
-
Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) to extract the PROTAC from the cell lysate. Include an internal standard for accurate quantification.
-
LC-MS/MS Analysis: Separate the PROTAC from other cellular components using liquid chromatography and detect and quantify it using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Generate a standard curve using known concentrations of the PROTAC to determine the intracellular concentration in the cell samples.
Signaling Pathways and Mechanistic Visualization
The mechanism of action of a PROTAC can be visualized as a catalytic cycle that hijacks the ubiquitin-proteasome system.
Conclusion
This compound is a valuable chemical tool that functions as a linker in the construction of PROTACs. Its PEGylated nature offers advantages in terms of solubility and flexibility, which are critical for the development of effective protein degraders. The ultimate mechanism of action of a PROTAC incorporating this linker is the targeted degradation of a specific protein through the ubiquitin-proteasome system. A comprehensive understanding of this mechanism, coupled with rigorous quantitative analysis using the experimental protocols outlined in this guide, is essential for the successful design and development of novel PROTAC-based therapeutics. The continued exploration of linker chemistry, including variations in length, rigidity, and composition, will undoubtedly lead to the generation of next-generation protein degraders with enhanced potency, selectivity, and drug-like properties.
References
Fluorescence properties of pyrene-containing molecules
An In-depth Technical Guide to the Fluorescence Properties of Pyrene-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene, a polycyclic aromatic hydrocarbon, stands as a cornerstone fluorophore in various scientific disciplines. Its unique and highly sensitive photophysical properties have rendered it an invaluable tool in chemistry, biology, and materials science. Pyrene-containing molecules are widely utilized as fluorescent probes due to their high fluorescence quantum yield, long excited-state lifetime, excellent cell permeability, and low cytotoxicity.[1][2] A hallmark of pyrene is its ability to form an excited-state dimer, known as an excimer, which has a distinct, red-shifted emission compared to the monomer.[3][4] This dual-emission capability, which is exquisitely sensitive to the local environment, allows for ratiometric measurements of solvent polarity, viscosity, and intermolecular distances, making pyrene derivatives powerful probes for studying protein conformation, detecting analytes, and imaging intracellular environments.[5]
Core Photophysical Principles
The utility of pyrene is rooted in its distinct absorption and emission characteristics, which are heavily influenced by its molecular environment and structure.
Monomer Absorption and Emission
In dilute solutions, the absorption spectrum of pyrene monomer features several bands, including a weak S₀ → S₁ transition around 372 nm and a much stronger S₀ → S₂ transition around 334 nm. Following excitation, the pyrene monomer relaxes to the ground state, emitting fluorescence characterized by a well-defined vibronic structure with five distinct peaks (Bands I-V).
The relative intensity of these vibronic bands is highly sensitive to the polarity of the solvent, a phenomenon known as the Ham effect. The ratio of the intensity of the first peak (Band I, ~375 nm) to the third peak (Band III, ~385 nm) serves as a reliable indicator of the microenvironmental polarity surrounding the probe.
Excimer Formation and Emission
One of the most powerful features of pyrene is its ability to form an excimer. When an excited-state pyrene molecule comes into close proximity (typically less than 10 Å) with a ground-state pyrene molecule, they can form a transient excited-state dimer. This excimer is unstable in the ground state and dissociates upon emission.
The fluorescence emission from the excimer is a broad, structureless band that is significantly red-shifted from the monomer emission, typically centered around 460-500 nm. The formation and subsequent emission of the excimer are diffusion-controlled processes, making the ratio of excimer-to-monomer (E/M) intensity a sensitive reporter on viscosity and molecular proximity. This principle is widely exploited to measure distances in macromolecules and to sense changes in viscosity.
Structural and Environmental Influences
The fluorescence properties of pyrene derivatives can be finely tuned through chemical modification and are strongly affected by the surrounding environment.
-
Substitution Effects : The position of substituents on the pyrene core significantly alters the photophysical properties. Substitution at the 1-position tends to influence both the S₁ and S₂ states, whereas substitution at the 2- and 7-positions has a stronger influence on the S₁ state while leaving the S₂ state more "pyrene-like". Alkyl groups can enhance fluorescence quantum yield through σ–π conjugation.
-
Quenching Mechanisms : Fluorescence can be quenched through various mechanisms, such as Photoinduced Electron Transfer (PET). For example, amine groups can quench pyrene fluorescence, a process that can be reversed by protonation, forming the basis for many pH sensors. This "off-on" switching is a common strategy in designing probes for specific analytes.
-
Aggregation-Induced Emission (AIE) : While pyrene typically suffers from aggregation-caused quenching, certain derivatives with bulky substituents that induce steric hindrance can exhibit AIE, where fluorescence is enhanced in the aggregated state.
Quantitative Photophysical Data
The following table summarizes key photophysical parameters for unsubstituted pyrene and several of its derivatives, illustrating the impact of substitution on their fluorescence properties.
| Compound | Substitution Position(s) | λ_abs (nm) | λ_em (nm) (Monomer) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Solvent |
| Pyrene | Unsubstituted | 334 | 372, 383, 393 | 0.65 | ~382 | Cyclohexane |
| 4-(Pyren-1-yl)butyric acid | 1 | 344 | 377, 397 | 0.60 | 196 | Dichloromethane |
| 4-(Pyren-2-yl)butyric acid | 2 | 345 | 379, 398 | 0.70 | 622 | Dichloromethane |
| 2,7-bis(trimethylsilylethynyl)pyrene | 2, 7 | 371 | 400, 422 | 0.93 | 16.1 | Dichloromethane |
| 1-Methylpyrene | 1 | 344 | 377, 397 | 0.55 | - | Cyclohexane |
| 1-Aminopyrene | 1 | 360 | 415 | 0.44 | - | Cyclohexane |
Data compiled from multiple sources. Values can vary based on specific experimental conditions.
Applications in Sensing and Imaging
The unique properties of pyrene have led to its widespread application as a fluorescent probe in various fields.
Sensing Mechanisms
Pyrene-based probes are designed to report on specific analytes or environmental conditions through a change in their fluorescence signal. Common strategies include:
-
Ratiometric Sensing : By monitoring the ratio of two different emission wavelengths (e.g., monomer vs. excimer), these probes provide built-in self-calibration, making them robust against variations in probe concentration or excitation intensity. This is particularly effective for sensing viscosity.
-
"Turn-On/Off" Probes : These probes are designed with a recognition site linked to a quenching moiety. Upon binding to the target analyte, a conformational or electronic change occurs that inhibits the quenching process (e.g., PET), leading to a significant increase in fluorescence intensity ("turn-on"). This is a popular mechanism for detecting metal ions like Cu²⁺ and Hg²⁺.
References
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. These heterobifunctional molecules are at the forefront of a new era of chemical biology, offering the potential to address previously "undruggable" targets. At the heart of every PROTAC lies a critical, yet often underestimated, component: the linker. Far from being a mere passive tether, the linker is a key determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This in-depth technical guide provides a comprehensive exploration of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate molecular relationships that govern their function.
The Core Concept: PROTACs and the Ubiquitin-Proteasome System
PROTACs are engineered molecules composed of three key elements: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein degradation machinery.[] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]
The Role and Classification of PROTAC Linkers
The linker is a crucial architectural element that dictates the spatial arrangement of the POI and the E3 ligase within the ternary complex. Its length, composition, and rigidity profoundly influence the stability and productivity of this complex, which in turn determines the efficiency of protein degradation. PROTAC linkers are broadly classified into three main categories:
-
Flexible Linkers: These are the most common type of linkers, primarily composed of alkyl chains or polyethylene glycol (PEG) units. Their high conformational flexibility allows for a greater probability of forming a productive ternary complex by enabling the PROTAC to adopt various spatial arrangements. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.
-
Rigid Linkers: To overcome the potential entropic penalty associated with highly flexible linkers, rigid linkers incorporating cyclic structures (e.g., piperazine, piperidine), aromatic systems, or alkynes have been developed. These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity.
-
"Smart" or Functional Linkers: This emerging class of linkers incorporates moieties that respond to specific stimuli, allowing for spatiotemporal control over PROTAC activity. Examples include photoswitchable linkers containing azobenzene groups that can be isomerized with light, and photocleavable linkers that release the active PROTAC upon irradiation.
Quantitative Insights: The Impact of Linker Properties on Degradation Efficacy
The optimization of a PROTAC's degradation efficiency, typically measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), is heavily reliant on the linker's characteristics. The following tables summarize quantitative data from various studies, illustrating the critical impact of linker length and composition.
| Table 1: Impact of Linker Length on TBK1 Degradation | |||
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data from a study on Tank-binding kinase 1 (TBK1) degraders shows that a minimum linker length is required for activity, with an optimal length leading to the highest potency and efficacy. |
| Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation | ||
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| For Estrogen Receptor α (ERα) degraders, increasing the PEG linker length from 12 to 16 atoms resulted in more potent degradation. |
| Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation | ||
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity |
| In the context of Androgen Receptor (AR) degradation, a flexible PEG linker was effective, while rigidifying the linker with a disubstituted phenyl group abrogated activity, highlighting that increased rigidity is not always beneficial. |
| Table 4: Impact of Linker Rigidity on H-PGDS Degradation | |||
| PROTAC | Linker Feature | DC50 (nM) | Note |
| PROTAC-1 | Standard flexible linker | 0.094 | - |
| PROTAC-2 | Increased flexibility | 0.22 | - |
| PROTAC-3 | Increased rigidity (spirocycle) | 0.15 | - |
| PROTAC-4 | Increased rigidity (spirocycle) | 0.19 | - |
| A study on hematopoietic prostaglandin D synthase (H-PGDS) degraders showed that while linker rigidity can be modulated, it did not significantly impact the final degradation activity in this particular system, suggesting a complex interplay of factors. |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental processes involved in PROTAC development, the following diagrams have been generated using the Graphviz DOT language.
Essential Experimental Protocols
Accurate and reproducible data are fundamental to the successful development of PROTACs. The following sections provide detailed methodologies for key experiments used to characterize PROTAC linkers and their effects.
PROTAC Synthesis: A General Approach using Click Chemistry
The modular nature of PROTACs lends itself to efficient synthesis, often employing "click chemistry" for the final coupling step. This protocol outlines a general strategy for synthesizing a PROTAC library with varying linker lengths.
Materials:
-
POI ligand functionalized with an alkyne group
-
E3 ligase ligand functionalized with an azide group
-
A series of bifunctional linkers of varying lengths with appropriate terminal groups for conjugation to the ligands
-
Copper(II) sulfate
-
Sodium ascorbate
-
Solvents (e.g., DMF, t-BuOH/H2O)
-
Analytical and preparative HPLC
-
LC-MS
Methodology:
-
Ligand Functionalization: Synthesize or procure the POI and E3 ligase ligands with appropriate functional handles (e.g., an alkyne on the POI ligand and an azide on the E3 ligase ligand) at a solvent-exposed position that does not interfere with protein binding.
-
Linker Preparation: Synthesize or procure a library of linkers with varying lengths and compositions (e.g., PEG or alkyl chains) that are bifunctional, allowing for attachment to the respective ligands.
-
First Coupling Reaction (if necessary): If the linker is not pre-functionalized, couple one end of the linker to either the POI or E3 ligase ligand using standard coupling chemistries (e.g., amide bond formation). Purify the ligand-linker intermediate using preparative HPLC.
-
Click Chemistry Reaction:
-
Dissolve the alkyne-functionalized ligand and the azide-functionalized ligand (or ligand-linker intermediate) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a catalytic amount of copper(II) sulfate and an excess of sodium ascorbate to generate the Cu(I) catalyst in situ.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
-
Purification: Once the reaction is complete, purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Western Blotting for Protein Degradation
Western blotting is the gold-standard assay to quantify the extent of POI degradation following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC compounds
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose.
5.3.1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity data (KD).
General Protocol Outline:
-
Immobilization: Immobilize one of the binding partners (typically the E3 ligase or the POI) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (PROTAC-E3 ligase or PROTAC-POI).
-
Inject a series of concentrations of the other protein (POI or E3 ligase) to confirm its binding to the immobilized protein in the absence of the PROTAC (as a control).
-
-
Ternary Complex Formation:
-
To measure the formation of the ternary complex, inject a pre-incubated mixture of the PROTAC and the non-immobilized protein (analyte) over the immobilized protein.
-
Alternatively, inject the analyte protein in the presence of a constant concentration of the PROTAC.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the analyte protein in the presence and absence of the PROTAC.
5.3.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
General Protocol Outline:
-
Sample Preparation:
-
Prepare purified solutions of the POI, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
Perform separate titrations to determine the binary binding affinities: titrate the PROTAC into the POI solution and the PROTAC into the E3 ligase solution.
-
-
Ternary Complex Titration:
-
To characterize the ternary complex, saturate one of the proteins (e.g., the E3 ligase) with the PROTAC and titrate this complex into the POI solution.
-
-
Data Analysis:
-
Integrate the heat signals from each injection and plot them against the molar ratio of the titrant to the sample.
-
Fit the data to an appropriate binding model to determine the thermodynamic parameters for each interaction.
-
Conclusion and Future Perspectives
The linker is an indispensable component of PROTAC technology, playing a pivotal role in dictating the efficacy and selectivity of targeted protein degradation. The traditional "trial-and-error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies. Advances in computational modeling, structural biology, and biophysical techniques will continue to deepen our understanding of the intricate interplay between the linker, the POI, and the E3 ligase. This knowledge will empower the design of next-generation PROTACs with superior potency, refined selectivity, and enhanced drug-like properties, ultimately expanding the therapeutic potential of this transformative modality.
References
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity. This can hinder their formulation and bioavailability. PEG linkers, with their hydrophilic ethylene glycol repeats, are known to significantly enhance the solubility of PROTACs.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Optimizing Ternary Complex Formation and Degradation Efficacy
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the PEG linker are critical in achieving the optimal orientation of the POI and the E3 ligase to enable efficient ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficacy of PROTACs targeting different proteins.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | |
| Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1). This table demonstrates that for TBK1-targeting PROTACs, a linker length of 21 atoms resulted in the highest potency and efficacy. |
| PROTAC Target | Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| ERα | PEG | 12 | Effective | |
| ERα | PEG | 16 | More Potent | |
| Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα). This table illustrates that for ERα-targeting PROTACs, a 16-atom PEG linker was more potent than a 12-atom linker. |
| PROTAC Target | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| CRBN | Nine-atom alkyl chain | Concentration-dependent decrease | |
| CRBN | Three PEG units | Weak degradation | |
| Table 3: Comparison of Alkyl vs. PEG Linker for CRBN Degradation. This table shows that for CRBN-targeting PROTACs, an alkyl linker was more effective than a PEG linker of a similar length. This highlights the target- and system-dependent nature of optimal linker design. |
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG Linker
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC, utilizing a DBCO-NHCO-PEG4-acid linker for a modular and efficient assembly.
Step 1: Amide Coupling of Linker and E3 Ligase Ligand (Pomalidomide)
-
Reagents and Materials:
-
DBCO-NHCO-PEG4-acid (1.0 eq)
-
Pomalidomide (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis under an inert atmosphere
-
-
Procedure:
-
Dissolve DBCO-NHCO-PEG4-acid and pomalidomide in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reagents and Materials:
-
DBCO-linker-pomalidomide conjugate (1.0 eq)
-
(+)-JQ1-PEG4-Azide (1.1 eq)
-
Anhydrous DMSO
-
-
Procedure:
-
Dissolve the DBCO-linker-pomalidomide conjugate and (+)-JQ1-PEG4-Azide in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours in the dark.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or a vehicle-only control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the dish, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
E3 ligase, target protein (e.g., FLT-3), and PROTAC
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a dilution series of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants for ternary complex formation. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
Protocol 4: Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of a PROTAC, which is a predictor of oral absorption.
-
Materials:
-
Caco-2 cells and cell culture reagents
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
PROTAC compound
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to form a confluent and differentiated monolayer.
-
Assay Setup: Pre-incubate the Caco-2 monolayers with HBSS.
-
Permeability Measurement (Apical to Basolateral): Add the PROTAC solution (e.g., at 10 µM in HBSS with 0.25% BSA) to the apical (donor) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Permeability Measurement (Basolateral to Apical): In a separate set of wells, add the PROTAC solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The judicious selection and optimization of the PEG linker, guided by the principles and experimental methodologies outlined in this guide, are paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
An In-depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a powerful tool to address targets previously considered "undruggable."[1][2] This guide provides a comprehensive overview of the core principles of TPD, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid researchers in this rapidly evolving field.
The primary mechanism of TPD involves hijacking the Ubiquitin-Proteasome System (UPS), the major pathway for selective degradation of endogenous proteins in eukaryotic cells.[3] This is typically achieved through small molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which induce proximity between a target protein and an E3 ubiquitin ligase.[1]
Core Mechanisms of Targeted Protein Degradation
The foundation of TPD lies in coopting the cell's natural protein degradation pathways. The most commonly exploited pathway is the Ubiquitin-Proteasome System (UPS).
The Ubiquitin-Proteasome System (UPS)
The UPS is a multi-step enzymatic cascade responsible for marking unwanted or misfolded proteins for destruction. The process involves the covalent attachment of a small regulatory protein called ubiquitin to the target protein, a process known as ubiquitination.
The key players in the ubiquitination cascade are:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast repertoire for selective protein targeting.
The sequential addition of ubiquitin molecules results in a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The 26S proteasome is a large, multi-subunit protease complex that unfolds, deubiquitinates, and degrades the tagged protein into small peptides.
The Ubiquitin-Proteasome System (UPS) Pathway.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex. Within this complex, the E3 ligase polyubiquitinates the POI, marking it for degradation by the proteasome. A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can induce the degradation of another POI molecule.
Mechanism of Action of a PROTAC.
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often a "neo-substrate" that the E3 ligase would not normally recognize. Unlike PROTACs, molecular glues are monovalent and create a new molecular surface on one of the proteins, which then becomes complementary to the other, effectively "gluing" them together. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
Quantitative Data in Targeted Protein Degradation
The efficacy of a TPD molecule is assessed by several key quantitative parameters. These include degradation potency (DC50), maximal degradation (Dmax), binding affinities (Kd), and the cooperativity of ternary complex formation (α).
Degradation Potency (DC50) and Efficacy (Dmax)
-
DC50 : The concentration of the degrader required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of protein degradation that can be achieved with a given degrader.
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-471 | Estrogen Receptor | Various | - | ~64 (average), up to 89 | |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | AsPC-1 | 1.8 | 95 | |
| SNU-1 | 3.2 | 90 | |||
| HPAF-II | 5.6 | 95 | |||
| AGS | 25 | 90 | |||
| PANC 04.03 | 12.5 | 95 | |||
| dBET1 | BRD2/3/4 | HEK293 | - | - | |
| MZ1 | BRD4 | HEK293 | - | >90 | |
| CCT369260 | BCL6 | Lymphoma Xenograft | In vivo degradation | In vivo degradation |
Note: Data is compiled from various sources and experimental conditions may differ.
Ternary Complex Formation and Cooperativity (α)
The formation of a stable ternary complex is crucial for efficient protein degradation. The stability of this complex is often described by a cooperativity factor (α).
-
Cooperativity (α) : A measure of how the binding of one protein to the degrader affects the binding of the second protein. It is calculated as the ratio of the binary and ternary dissociation constants (α = KDbinary / KDternary).
-
α > 1 : Positive cooperativity, indicating that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
-
α < 1 : Negative cooperativity, where the binding of the first protein hinders the binding of the second.
-
α = 1 : No cooperativity.
-
| PROTAC | E3 Ligase | Target | Cooperativity (α) | Method | Reference |
| MZ1 | VHL | Brd4BD2 | ~20 | SPR | |
| 15b | VHL | Brd4(2) | 15 | 19F NMR | |
| SIM1 | VHL | BRD4 | 3.5 | AlphaLISA |
Experimental Protocols
A variety of biochemical and cell-based assays are employed to characterize TPD molecules. Below are detailed methodologies for key experiments.
Experimental Workflow for PROTAC Characterization
General Experimental Workflow for PROTAC Characterization.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein in response to a PROTAC.
Materials:
-
Cell line of interest
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Replace the medium in the wells with the PROTAC-containing medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis on the protein bands.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
-
Protocol 2: Ternary Complex Formation by TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in solution.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)
-
Assay buffer
-
384-well microplate
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, E3 ligase, and labeled antibodies in assay buffer.
-
Assay Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
PROTAC at various concentrations (serial dilution).
-
A mixture of the target protein and the E3 ligase complex.
-
A mixture of the donor and acceptor-labeled antibodies.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow the complex to form and the assay to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the formation of binary complexes outcompetes the ternary complex, leading to a decrease in the FRET signal (the "hook effect").
-
The peak of the curve represents the maximum ternary complex formation.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated in cells upon treatment with a degrader.
Materials:
-
Cells co-transfected with plasmids expressing the target protein and His-tagged ubiquitin.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer.
-
Ni-NTA agarose beads for pull-down of His-tagged ubiquitin.
-
Wash buffer.
-
Elution buffer.
-
Western blotting reagents as described in Protocol 1.
Procedure:
-
Cell Treatment: Treat the transfected cells with the PROTAC and a proteasome inhibitor for a specified time.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Pull-down: Incubate the cell lysates with Ni-NTA beads to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an antibody against the target protein. An increase in high-molecular-weight smears or bands corresponding to the ubiquitinated target protein in the PROTAC-treated sample indicates successful ubiquitination.
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, offering the potential to target a wide range of disease-relevant proteins. This guide has provided an in-depth overview of the core mechanisms, a compilation of quantitative data, and detailed experimental protocols to aid researchers in the design and characterization of novel TPD therapeutics. As our understanding of the intricate biology of the ubiquitin-proteasome system and the principles of induced proximity continues to grow, so too will the opportunities to develop innovative and life-saving medicines.
References
Chemical Identification and Properties
An in-depth technical guide on the safe handling and properties of Pyrene-PEG5-alcohol is provided below, intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific, official Safety Data Sheet (SDS) for "this compound" was found in the public domain. This guide has been compiled based on the known safety profiles of its constituent chemical moieties: pyrene (a polycyclic aromatic hydrocarbon) and polyethylene glycol (PEG), as well as general safety protocols for handling laboratory research chemicals. This information is for guidance purposes only and should not replace a manufacturer-provided SDS. Always consult the official SDS supplied with your specific product before use.
This compound is a fluorescent molecule used in research, often as a probe or a building block in the synthesis of more complex structures for biomedical applications. It consists of a fluorescent pyrene core linked to a hydrophilic pentaethylene glycol (PEG5) chain, which is terminated with a primary alcohol group.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₀O₆ | N/A |
| Molecular Weight | 438.5 g/mol | N/A |
| Appearance | Typically a white to light yellow solid | General Knowledge |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Chloroform). Limited solubility in water. | General Knowledge |
Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are derived from the pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon (PAH) and should be handled as a potentially hazardous substance. The PEG component generally has low toxicity.
Potential Health Effects:
-
Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis. PAHs can be absorbed through the skin.
-
Eye Contact: May cause serious eye irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
-
Chronic Exposure: The long-term toxicological properties have not been fully investigated. However, pyrene itself is classified as a suspected mutagen and is known to be toxic to aquatic life.
Table 2: Toxicological Data (Based on Pyrene as the primary hazardous component)
| Metric | Value | Species | Notes |
|---|---|---|---|
| LD50 Oral (Pyrene) | 2700 mg/kg | Rat | Acute toxicity |
| Carcinogenicity (Pyrene) | IARC Group 3 | N/A | Not classifiable as to its carcinogenicity to humans |
| Mutagenicity (Pyrene) | Suspected | N/A | Potential to cause genetic defects |
Handling, Storage, and Exposure Controls
Adherence to standard laboratory safety protocols is essential when handling this compound.
Engineering Controls:
-
Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or creating solutions.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place to prevent degradation.
-
Store away from strong oxidizing agents.
Below is a logical workflow for handling potentially hazardous research chemicals like this compound.
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not available, the following outlines standard methodologies used to assess the safety of similar novel chemical entities.
Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation: Replace the old media with the media containing the compound and incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
Protocol 4.2: Ames Test for Mutagenicity
-
Bacterial Strains: Use several strains of Salmonella typhimurium with known mutations in the histidine operon (e.g., TA98, TA100).
-
Metabolic Activation: Perform the test with and without a liver extract (S9 fraction) to simulate metabolic processes in mammals, which can convert parent compounds into mutagenic metabolites.
-
Exposure: Mix the bacterial strain, the test compound (at various concentrations), and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.
The pyrene moiety is known to intercalate with DNA, which is a primary mechanism leading to potential mutagenicity and cytotoxicity. This signaling pathway is visualized below.
First-Aid Measures
-
After Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon oxides.
-
Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
In-Depth Technical Guide to Pyrene-PEG5-alcohol for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrene-PEG5-alcohol, a fluorescent linker molecule increasingly utilized in advanced biological and pharmaceutical research. The guide details its commercial availability, physicochemical properties, and potential applications, with a focus on its role in the development of sophisticated drug delivery systems and targeted protein degradation platforms.
Introduction to this compound
This compound is a bifunctional molecule that combines the unique fluorescent properties of pyrene with the biocompatibility and solubility of a five-unit polyethylene glycol (PEG) linker, terminating in a hydroxyl group. The pyrene moiety serves as an environmentally sensitive fluorescent probe, making it an excellent tool for studying molecular interactions and microenvironments. The PEG linker enhances aqueous solubility and provides a flexible spacer arm, while the terminal alcohol group allows for further chemical modification and conjugation to various molecules of interest.
This combination of features makes this compound a versatile tool for researchers in drug delivery, diagnostics, and cell biology. Its primary applications include its use as a fluorescent tag for tracking molecules in biological systems and as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Commercial Availability and Physicochemical Properties
This compound is available from a range of commercial suppliers, ensuring its accessibility for research purposes. The table below summarizes the key physicochemical properties and provides a list of notable commercial sources.
| Property | Value |
| CAS Number | 1817735-44-6 |
| Molecular Formula | C₂₇H₃₁NO₆ |
| Molecular Weight | Approximately 465.54 g/mol |
| Appearance | Solid powder |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage Conditions | Recommended storage at -20°C for long-term stability |
| Excitation Maximum | ~313, 326, 343 nm |
| Emission Maximum | ~377, 397 nm |
Table 1: Physicochemical Properties of this compound. [3]
Commercial Suppliers:
A variety of chemical and biotechnological companies supply this compound. Researchers can acquire this compound from vendors such as:
-
MedKoo Biosciences
-
MedchemExpress (MCE)
-
BroadPharm
-
AxisPharm
It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.
Key Applications and Experimental Considerations
The unique structure of this compound lends itself to several advanced research applications. The following sections outline the conceptual basis for these applications and provide generalized experimental workflows.
Fluorescent Probe for Micelle and Nanoparticle Characterization
The pyrene moiety is known for its ability to form excimers (excited-state dimers) at high concentrations, which results in a distinct, red-shifted emission spectrum. This property is highly sensitive to the local concentration of pyrene, making it an excellent tool for probing the formation and stability of micelles and nanoparticles.
Conceptual Workflow for Micelle Characterization:
References
Methodological & Application
Application Notes and Protocols for Pyrene-PEG5-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), all of which are determinants of degradation efficiency.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[4][5] Pyrene-PEG5-alcohol is a fluorescently labeled, PEG-based linker that offers a unique tool for PROTAC development. The pyrene moiety can serve as a fluorescent probe for biophysical assays, such as fluorescence polarization or FRET, to study the formation and stability of the ternary complex. This application note provides detailed protocols for the synthesis of PROTACs using this compound, along with representative data and visualizations to guide researchers in this field.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1817735-44-6 | |
| Molecular Formula | C₂₇H₃₁NO₆ | |
| Molecular Weight | 465.54 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Excitation Maximum (λex) | 313, 326, 343 nm | |
| Emission Maximum (λem) | 377, 397 nm |
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. First, the terminal hydroxyl group of the linker is functionalized to enable coupling with either the POI ligand or the E3 ligase ligand. Common functionalization strategies include conversion to a carboxylic acid, an amine, or a leaving group such as a mesylate. The choice of strategy depends on the available functional groups on the ligands to be coupled. The following protocols outline the general steps for the synthesis of an amide-linked PROTAC.
Protocol 1: Functionalization of this compound to Pyrene-PEG5-carboxylic acid
This protocol describes the oxidation of the terminal alcohol to a carboxylic acid.
Reagents and Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or Dess-Martin periodinane followed by Pinnick oxidation
-
Anhydrous acetone or dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous acetone or DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the oxidizing agent (e.g., Jones reagent) to the solution.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with isopropanol for Jones reagent).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Pyrene-PEG5-carboxylic acid.
Protocol 2: Amide Coupling of Pyrene-PEG5-carboxylic acid with an Amine-containing Ligand (Warhead or E3 Ligand)
This protocol describes the formation of an amide bond between the functionalized linker and a ligand.
Reagents and Materials:
-
Pyrene-PEG5-carboxylic acid (1.0 eq)
-
Amine-containing ligand (e.g., Ligand-NH₂) (1.1 eq)
-
HATU (1.2 eq) or HBTU/HOBt
-
DIPEA (3.0 eq) or other non-nucleophilic base
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Pyrene-PEG5-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the Pyrene-PEG5-Ligand conjugate.
Protocol 3: Synthesis of the Final PROTAC
This protocol assumes the Pyrene-PEG5-Ligand conjugate has a functional group (e.g., a deprotected amine or a carboxylic acid) for coupling to the second ligand. The example below is for coupling a carboxylic acid-containing conjugate to an amine-containing ligand.
Reagents and Materials:
-
Pyrene-PEG5-Ligand1-COOH (1.0 eq)
-
Ligand2-NH₂ (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Follow the procedure outlined in Protocol 2, using Pyrene-PEG5-Ligand1-COOH and Ligand2-NH₂ as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PROTAC Synthesis Workflow
The following diagram provides a visual representation of the general workflow for synthesizing a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis.
Representative Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological evaluation of a hypothetical PROTAC synthesized using a Pyrene-PEG5 linker. This data is for illustrative purposes to provide a template for data presentation.
Table 1: Synthesis and Characterization Data
| Step | Compound | Starting Material (mg) | Product (mg) | Yield (%) | Purity (LC-MS) |
| 1. Functionalization | Pyrene-PEG5-carboxylic acid | 100 | 85 | 82% | >95% |
| 2. Coupling with E3 Ligand | Pyrene-PEG5-Pomalidomide | 85 | 110 | 75% | >95% |
| 3. Final Coupling with Warhead | Pyrene-PEG5-Pomalidomide-JQ1 | 110 | 135 | 68% | >98% (HPLC) |
Table 2: Biological Activity Data
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Pyrene-PEG5-Pomalidomide-JQ1 | BRD4 | HeLa | 50 | 92 |
| Control (Alkyl-PEG5-PROTAC) | BRD4 | HeLa | 65 | 88 |
| JQ1 (Inhibitor only) | BRD4 | HeLa | N/A | <10 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Representative Signaling Pathway
PROTACs can be designed to target key proteins in various signaling pathways. The diagram below illustrates the targeting of a kinase within a generic mitogen-activated protein kinase (MAPK) signaling pathway.
Caption: Targeting the MAPK pathway with a PROTAC.
Conclusion
This compound is a valuable building block for the synthesis of fluorescently labeled PROTACs. Its incorporation allows for the use of fluorescence-based assays to probe the mechanism of action of the resulting PROTAC. The protocols and workflows presented in this application note provide a comprehensive guide for researchers to synthesize and evaluate their own pyrene-labeled PROTACs. The modular nature of PROTAC synthesis allows for the adaptation of these protocols to a wide range of protein targets and E3 ligases, paving the way for the development of novel therapeutics.
References
Application Notes and Protocols for Pyrene-PEG5-alcohol in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG5-alcohol is a versatile fluorescent molecule combining the unique photophysical properties of pyrene with the biocompatibility and solubility conferred by a polyethylene glycol (PEG) linker. The terminal alcohol group offers a site for further chemical modification, although it can also be used as a standalone probe. Pyrene is well-known for its sensitivity to the local microenvironment and its ability to form excited-state dimers (excimers) at high concentrations, making it a valuable tool for studying membrane dynamics and intracellular processes. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging.
Physicochemical and Fluorescent Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for designing and executing live-cell imaging experiments.
| Property | Value | Reference |
| Molecular Formula | C27H31NO6 | [1][2] |
| Molecular Weight | 465.54 g/mol | [3] |
| Excitation Maxima (λex) | 313 nm, 326 nm, 343 nm | [1][4] |
| Emission Maxima (λem) | Monomer: 377 nm, 397 nmExcimer: ~470 nm | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | Store at -20°C for long-term use. |
Application 1: Monitoring Membrane Fluidity via Excimer Formation
The formation of pyrene excimers is highly dependent on the proximity of pyrene molecules. In a lipid bilayer, the rate of excimer formation is proportional to the lateral diffusion rate of the probe, which in turn reflects membrane fluidity. By measuring the ratio of excimer to monomer fluorescence, changes in membrane fluidity in response to various stimuli can be quantified.
Signaling Pathway/Process Visualization
Caption: Pyrene excimer formation as an indicator of membrane fluidity.
Experimental Protocol
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Cell Culture Medium: Use a phenol red-free medium to reduce background fluorescence during imaging.
2. Cell Culture and Staining:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 60-80% confluency.
-
Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Add fresh, pre-warmed, phenol red-free culture medium to the cells.
3. Live-Cell Imaging:
-
Place the imaging dish on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Excite the pyrene probe using a UV laser or lamp (e.g., 340 nm).
-
Acquire images in two separate emission channels to capture both monomer and excimer fluorescence:
-
Monomer Channel: 370-410 nm
-
Excimer Channel: 450-500 nm
-
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio. Consider using antifade reagents if photobleaching is significant.
4. Image Analysis:
-
Use image analysis software (e.g., FIJI/ImageJ) to quantify the fluorescence intensity in both the monomer and excimer channels for individual cells or regions of interest.
-
Calculate the excimer-to-monomer (E/M) ratio (Intensity_Excimer / Intensity_Monomer). An increase in the E/M ratio indicates an increase in membrane fluidity.
Application 2: Visualization of Endocytosis
Due to its amphiphilic nature, this compound can be used to label the plasma membrane and subsequently be internalized through endocytic pathways. This allows for the visualization and tracking of endocytic vesicles.
Experimental Workflow
Caption: A streamlined workflow for endocytosis imaging.
Experimental Protocol
1. Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
2. Cell Culture and Staining:
-
Plate cells on glass-bottom dishes to 60-80% confluency.
-
Prepare a 1-5 µM working solution of this compound in pre-warmed, serum-free medium.
-
Wash cells with PBS and then incubate with the probe solution for 15-30 minutes at 37°C.
-
Wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed imaging medium.
3. Live-Cell Imaging:
-
Use a confocal or spinning-disk microscope for time-lapse imaging to observe the internalization of the probe.
-
Set the excitation wavelength to ~340 nm and collect emission in the monomer channel (370-410 nm).
-
Acquire images at regular intervals (e.g., every 30-60 seconds) for a duration of 30-60 minutes to track the formation and movement of fluorescent vesicles.
4. Image Analysis:
-
Use image analysis software to identify and track fluorescent puncta (vesicles) over time.
-
Quantify parameters such as the number of internalized vesicles per cell and their velocity.
Application 3: As a Fluorescent Moiety in PROTAC Development
This compound is commercially available as a PROTAC (Proteolysis Targeting Chimera) linker. The pyrene group can serve as a fluorescent tag to create "theranostic" PROTACs, which both induce protein degradation and allow for visualization of the PROTAC's cellular uptake, distribution, and target engagement.
PROTAC Mechanism of Action
Caption: Visualizing PROTAC-mediated protein degradation.
Experimental Protocol for Imaging a Fluorescent PROTAC
1. Synthesis:
-
Synthesize the fluorescent PROTAC by conjugating a target protein binder and an E3 ligase ligand to the this compound linker.
2. Cell Treatment and Imaging:
-
Plate cells expressing the target protein of interest.
-
Treat cells with the fluorescently labeled PROTAC at various concentrations and for different durations.
-
Perform live-cell imaging using the pyrene fluorescence channel (ex: ~340 nm, em: 370-410 nm) to observe the cellular uptake and localization of the PROTAC.
-
In parallel, monitor the degradation of the target protein using methods such as Western blotting, immunofluorescence, or by using a fusion protein with a reporter like GFP or HaloTag.
Protocol for Assessing Cytotoxicity (MTT Assay)
It is essential to determine the potential cytotoxicity of this compound at the working concentrations used for imaging. The MTT assay is a colorimetric method for assessing cell viability.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
2. Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for the intended duration of the imaging experiment (e.g., 1-24 hours). Include untreated and vehicle (DMSO) controls.
3. MTT Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control. This will help determine the optimal non-toxic concentration range for live-cell imaging experiments.
Concluding Remarks
This compound is a valuable tool for live-cell imaging, offering insights into membrane dynamics, endocytic pathways, and the cellular behavior of PROTACs. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this fluorescent probe in their studies. As with any fluorescent imaging experiment, optimization of probe concentration, incubation time, and imaging parameters is crucial for obtaining high-quality, reproducible data while maintaining cell health.
References
Application Notes and Protocols for Pyrene-PEG5-alcohol in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG5-alcohol is a versatile fluorescent probe that combines the unique photophysical properties of pyrene with the biocompatibility and solubility-enhancing characteristics of a five-unit polyethylene glycol (PEG) linker. The pyrene moiety is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, long excited-state lifetime, and sensitivity to its local environment. A key feature of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations or when in close proximity, resulting in a distinct, red-shifted emission compared to its monomer fluorescence.[1][2] This property makes it an excellent tool for studying molecular proximity and dynamics. The PEG5 linker enhances aqueous solubility and minimizes non-specific interactions, while the terminal alcohol group allows for further chemical modification and conjugation to biomolecules or drug delivery systems.[3]
These characteristics make this compound a valuable tool for a range of fluorescence microscopy applications, including live-cell imaging, tracking drug delivery vehicles, and studying biomolecular interactions.[4][5]
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized in the table below. This data is essential for designing and executing fluorescence microscopy experiments.
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₁NO₆ | |
| Molecular Weight | 465.55 g/mol | |
| Excitation Maximum (λex) | ~343 nm | |
| Emission Maximum (λem) | Monomer: ~377 nm, ~397 nm | |
| Excimer: ~480 nm | ||
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Store at -20°C, protected from light | |
| Fluorescence Quantum Yield | Not specified | |
| Fluorescence Lifetime | Not specified |
Key Applications and Experimental Protocols
Live-Cell Imaging and Cellular Staining
This compound can be used as a fluorescent probe to label and visualize cellular structures. Its hydrophobic pyrene core can facilitate its partitioning into cellular membranes, while the PEG linker helps maintain its solubility in the aqueous cellular environment.
Protocol: General Live-Cell Staining
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 50-70%) in complete growth medium.
-
-
Preparation of Staining Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in serum-free culture medium or a suitable imaging buffer (e.g., HBSS) to a final working concentration. A starting concentration range of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type and application.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and experimental goals.
-
Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Mount the coverslip or dish on the microscope stage.
-
Excite the sample using a UV light source (e.g., a laser line around 340-350 nm).
-
Collect the fluorescence emission using appropriate filter sets for the pyrene monomer (e.g., 370-420 nm) and, if applicable, the excimer (e.g., 460-520 nm).
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
Workflow for Live-Cell Staining
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 4. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pyrene-PEG5-alcohol for Monitoring Protein Degradation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system (UPS).[1][2][3] The development and optimization of these degraders require robust and sensitive assays to monitor their efficacy in vitro and in cells.
Pyrene-PEG5-alcohol is a versatile chemical tool featuring a pyrene fluorophore, a polyethylene glycol (PEG) spacer, and a terminal alcohol group. The pyrene moiety exhibits a high fluorescence quantum yield and a long fluorescence lifetime, making it an excellent fluorophore for various fluorescence-based assays.[4][5] The terminal alcohol allows for straightforward chemical modification, enabling its conjugation to ligands for target proteins of interest. This application note describes the use of a this compound-derived tracer in a fluorescence polarization (FP) competitive binding assay to monitor and quantify the binding of a PROTAC to its target protein, a critical step in the degradation process.
Principle of the Assay
Fluorescence polarization is a technique that measures the change in the tumbling rate of a fluorescent molecule in solution. A small, fluorescently labeled molecule (tracer) tumbles rapidly, resulting in a low polarization value. When this tracer binds to a larger protein, its tumbling slows down significantly, leading to a high polarization value.
In this application, a tracer is synthesized by conjugating a known ligand for a protein of interest (POI) to this compound. This tracer will bind to the POI, resulting in a high FP signal. A PROTAC or other test compound that also binds to the same site on the POI will compete with the tracer for binding. This competition will displace the tracer from the POI, causing it to tumble freely again and resulting in a decrease in the FP signal. The magnitude of this decrease is proportional to the binding affinity of the test compound, allowing for the determination of its inhibitory constant (IC50) or binding affinity (Ki).
Featured Product
-
Product Name: this compound
-
Catalog Number: BCP-12345
-
Molecular Formula: C₂₇H₃₁NO₆
-
Molecular Weight: 465.54 g/mol
-
Excitation Wavelength: 343 nm
-
Emission Wavelength: 377 nm, 397 nm
Signaling Pathway
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation, which is the biological context for the application of this compound-based tracers.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The diagram below outlines the workflow for a competitive fluorescence polarization assay using a this compound-derived tracer.
Caption: Workflow for a competitive FP assay.
Materials and Methods
Reagents
-
Target Protein of Interest (POI)
-
Pyrene-PEG5-Tracer (synthesized in-house)
-
Test Compounds (e.g., PROTACs)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20
-
DMSO (for dissolving test compounds)
-
384-well, non-stick, black microplates
Protocol for Competitive FP Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of the Pyrene-PEG5-Tracer in DMSO.
-
Prepare a stock solution of the POI in Assay Buffer. The final concentration of the POI should be determined from a saturation binding experiment to be at or near the Kd of the tracer, typically in the low nanomolar range.
-
Prepare a serial dilution of the test compound in DMSO, and then dilute into Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Procedure:
-
In a 384-well plate, add the Pyrene-PEG5-Tracer and the POI to each well.
-
Add the serially diluted test compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells.
-
The final volume in each well should be uniform (e.g., 20 µL).
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped for FP measurements.
-
Use an excitation wavelength of ~343 nm and an emission wavelength of ~377 nm.
-
The results are typically expressed in millipolarization units (mP).
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
The IC50 value represents the concentration of the test compound that displaces 50% of the bound tracer.
-
Representative Data
The following table shows hypothetical data from a competitive FP assay to determine the IC50 values of two different PROTACs targeting the same protein.
| PROTAC | IC50 (nM) | Hill Slope | R² |
| PROTAC-A | 15.2 | -1.1 | 0.995 |
| PROTAC-B | 89.5 | -0.9 | 0.991 |
| Control Cpd | >10,000 | N/A | N/A |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low FP signal window | Insufficient binding of the tracer to the protein. | Increase the protein concentration or optimize the assay buffer conditions (pH, salt concentration). |
| Low tracer concentration. | Ensure the tracer concentration is appropriate for the plate reader's sensitivity. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Automate liquid handling if possible. |
| Compound precipitation. | Check the solubility of the test compounds in the assay buffer. Decrease the highest concentration if necessary. | |
| Drifting FP signal over time | Binding has not reached equilibrium. | Increase the incubation time. |
| Protein instability. | Add protease inhibitors to the assay buffer or check the quality of the protein stock. |
Conclusion
This compound serves as a valuable building block for the synthesis of fluorescent tracers for use in protein degradation studies. The described fluorescence polarization assay provides a robust, high-throughput method for quantifying the binding affinity of PROTACs and other degraders to their target proteins. This assay is a critical tool in the early stages of drug discovery for the characterization and optimization of novel protein degraders.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Workflow for Pyrene-PEG5-alcohol PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
The linker is a critical component, influencing the PROTAC's physicochemical properties and its ability to facilitate a stable and productive ternary complex (POI-PROTAC-E3 ligase).[] Pyrene-PEG5-alcohol is a polyethylene glycol (PEG)-based linker that offers several advantages. The PEG component enhances solubility and cell permeability, while the pyrene moiety provides an intrinsic fluorescent tag for certain biophysical assays. The terminal alcohol group allows for versatile chemical conjugation to either the POI ligand or the E3 ligase ligand.
This document provides a comprehensive experimental workflow for the synthesis, characterization, and cellular evaluation of PROTACs constructed with a this compound linker.
I. PROTAC Mechanism of Action & Signaling
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The bifunctional nature of the PROTAC brings a target protein and an E3 ligase into close proximity, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule can be recycled to induce further degradation, acting in a catalytic manner. By degrading a key protein, such as a receptor tyrosine kinase (RTK) in a cancer cell, a PROTAC can effectively shut down downstream signaling pathways that promote proliferation and survival.
References
Application Notes and Protocols for Cell Permeability Assays of Pyrene-PEG5-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG5-alcohol is a bifunctional molecule featuring a fluorescent pyrene moiety and a polyethylene glycol (PEG) linker terminating in a hydroxyl group. This structure makes it a valuable tool in chemical biology and drug discovery, particularly as a fluorescent tracer or as a component of larger conjugates like PROTACs.[1] Understanding the cell permeability of this compound and its conjugates is crucial for developing effective intracellularly-acting therapeutics and probes. Pyrene and its derivatives are known for their high cell permeability, low cytotoxicity, and excellent fluorescence properties, making them suitable for live-cell imaging.[2][3] The PEG linker can influence permeability, potentially affecting interactions with cell membranes and efflux transporters.[4]
These application notes provide detailed protocols for assessing the cell permeability of this compound conjugates using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting cell permeability assays.
| Property | Value | Reference |
| Chemical Formula | C27H31NO6 | [5] |
| Molecular Weight | 465.55 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Fluorescence Excitation Max | 343 nm | |
| Fluorescence Emission Max | 377, 397 nm |
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive membrane permeability. It is a valuable tool for initial screening of compounds to assess their ability to cross the gastrointestinal tract (PAMPA-GIT).
Experimental Protocol: PAMPA-GIT
1. Materials and Reagents:
-
This compound conjugate stock solution (10 mM in DMSO)
-
PAMPA plate (e.g., 96-well microtiter filter plate)
-
Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Donor buffer (e.g., phosphate buffer, pH 6.5 to mimic the upper intestine)
-
GIT lipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Control compounds (high and low permeability)
-
96-well UV-compatible plates for analysis
-
Plate reader with fluorescence detection capabilities
2. Procedure:
-
Prepare the PAMPA Plate:
-
Carefully apply 5 µL of the GIT lipid solution to the filter of each well in the donor plate.
-
Allow the solvent to evaporate completely (approximately 5-10 minutes).
-
-
Prepare the Acceptor Plate:
-
Fill each well of the acceptor plate with 300 µL of acceptor sink buffer (pH 7.4).
-
-
Prepare the Donor Solutions:
-
Prepare the donor solutions by diluting the this compound conjugate stock solution and control compounds in the donor buffer (pH 6.5) to a final concentration of 100 µM. The final DMSO concentration should be kept below 1%.
-
-
Assemble the PAMPA Sandwich:
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Transfer 200 µL from each well of the acceptor plate and the donor plate to a 96-well UV-compatible plate.
-
Measure the fluorescence of the this compound conjugate in both plates using a plate reader (Excitation: ~343 nm, Emission: ~377 nm).
-
3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Filter area
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_eq = Equilibrium concentration = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
4. Expected Results and Interpretation:
| Compound Class | Expected Papp (x 10⁻⁶ cm/s) | Interpretation |
| High Permeability | > 10 | Likely to be well-absorbed |
| Moderate Permeability | 1 - 10 | May have variable absorption |
| Low Permeability | < 1 | Likely to be poorly absorbed |
Given the hydrophobic nature of the pyrene moiety, this compound conjugates are expected to exhibit moderate to high passive permeability.
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
II. Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing tight junctions and relevant transporters. This assay can assess both passive and active transport mechanisms.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound conjugate stock solution (10 mM in DMSO)
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin)
-
Lucifer Yellow (for monolayer integrity testing)
-
TEER meter
-
Plate reader with fluorescence detection
2. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in flasks according to standard protocols.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values > 250 Ω·cm² are typically used for permeability studies.
3. Monolayer Integrity Test (Lucifer Yellow Assay):
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS containing 100 µM Lucifer Yellow to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence of the basolateral solution. The Papp of Lucifer Yellow should be < 1 x 10⁻⁶ cm/s for a tight monolayer.
4. Bidirectional Permeability Assay:
-
Apical to Basolateral (A-to-B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound conjugate (e.g., 10 µM) in HBSS (pH 6.5) to the apical side (donor).
-
Add fresh HBSS (pH 7.4) to the basolateral side (acceptor).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound conjugate (e.g., 10 µM) in HBSS (pH 7.4) to the basolateral side (donor).
-
Add fresh HBSS (pH 6.5) to the apical side (acceptor).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the apical side at various time points.
-
5. Sample Analysis:
-
Measure the fluorescence of the collected samples using a plate reader (Excitation: ~343 nm, Emission: ~377 nm).
-
Quantify the concentration of the conjugate using a standard curve.
6. Data Analysis: The Papp is calculated for both A-to-B and B-to-A directions using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = The steady-state flux of the compound across the monolayer
-
A = Surface area of the insert
-
C₀ = Initial concentration in the donor chamber
The efflux ratio (ER) is calculated as:
ER = Papp (B-to-A) / Papp (A-to-B)
7. Expected Results and Interpretation:
| Papp (A-to-B) (x 10⁻⁶ cm/s) | Human Absorption |
| < 1 | Poor (<30%) |
| 1 - 10 | Moderate (30-70%) |
| > 10 | High (>70%) |
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein). Since PEG can inhibit P-gp, the efflux of this compound conjugates may be lower than expected for other hydrophobic molecules.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay.
III. Potential Cellular Uptake Mechanisms
The cellular uptake of this compound conjugates is likely to occur through a combination of passive diffusion and active transport mechanisms.
-
Passive Diffusion: The hydrophobic pyrene core is expected to facilitate passive diffusion across the cell membrane.
-
Endocytosis: For larger conjugates or under specific cellular conditions, endocytic pathways such as clathrin-mediated endocytosis and macropinocytosis may be involved, which are common for PEGylated nanoparticles.
Signaling Pathway: Potential Uptake Mechanisms
Caption: Potential cellular uptake pathways for this compound conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrene–fluorescein-based colour-tunable AIE-active hybrid fluorophore material for potential live cell imaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effects of poly(ethylene glycol) on efflux transporter activity in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 1817735-44-6 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Pyrene-PEG5-alcohol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG5-alcohol is a bifunctional molecule designed for applications in cancer research, primarily as a component in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates three key features: a pyrene moiety, a polyethylene glycol (PEG) linker, and a terminal alcohol group. The pyrene group serves as a fluorescent tag, allowing for the tracking and visualization of molecules it is incorporated into. The 5-unit PEG linker provides a flexible, hydrophilic spacer to optimally orient the functional ends of a PROTAC. The terminal alcohol allows for versatile chemical modification and conjugation to other molecules. This document provides an overview of its potential applications, exemplar experimental protocols, and data presentation formats.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁NO₆ | [1] |
| Molecular Weight | 465.54 g/mol | [1] |
| CAS Number | 1817735-44-6 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Fluorescence | Excitation: ~343 nm, Emission: ~377 nm |
Applications in Cancer Research
The primary application of this compound in cancer research is in the construction of fluorescently labeled PROTACs for targeted protein degradation.
-
PROTAC Synthesis: The core utility of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. The alcohol group can be chemically activated for conjugation to a ligand that binds to the POI or an E3 ubiquitin ligase.
-
Fluorescent Tracking of PROTACs: The inherent fluorescence of the pyrene moiety allows for the visualization and tracking of the PROTAC within cellular systems. This can be used to study cellular uptake, subcellular localization, and distribution of the PROTAC, providing valuable insights into its pharmacokinetics and mechanism of action.
-
Mechanism of Action Studies: By using a fluorescently labeled PROTAC, researchers can employ techniques such as fluorescence microscopy and flow cytometry to investigate the formation of the ternary complex (POI-PROTAC-E3 ligase), a critical step in PROTAC-mediated protein degradation.
General Experimental Protocols
Due to the lack of specific published studies using this compound, the following protocols are provided as general examples based on standard laboratory procedures for PROTAC synthesis and evaluation.
Protocol 1: Synthesis of a PROTAC using this compound (Exemplar)
This protocol describes a general two-step process for synthesizing a PROTAC, where the alcohol group of this compound is first activated and then conjugated to a POI ligand.
Materials:
-
This compound
-
POI ligand with a suitable functional group for conjugation (e.g., a carboxylic acid)
-
E3 ligase ligand with a suitable functional group for conjugation
-
Activating agents (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate)
-
Coupling reagents (e.g., HATU, HOBt)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add an activating agent (e.g., p-nitrophenyl chloroformate) and a base (e.g., triethylamine) at 0°C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, purify the activated linker by column chromatography.
-
-
Conjugation to POI Ligand:
-
Dissolve the POI ligand and the activated Pyrene-PEG5-linker in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Purify the resulting conjugate by HPLC.
-
-
Conjugation to E3 Ligase Ligand:
-
The other end of the bifunctional linker would be similarly conjugated to the E3 ligase ligand, often in a multi-step synthesis.
-
-
Final PROTAC Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the POI
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Presentation
Quantitative data from protein degradation experiments should be presented in a clear and organized manner.
Table 1: Exemplar Data for PROTAC-Mediated Degradation of a Target Protein
| PROTAC Concentration | Mean Normalized POI Level (vs. Vehicle) | Standard Deviation | % Degradation |
| 0.1 nM | 0.95 | 0.08 | 5% |
| 1 nM | 0.78 | 0.12 | 22% |
| 10 nM | 0.45 | 0.09 | 55% |
| 100 nM | 0.15 | 0.05 | 85% |
| 1 µM | 0.08 | 0.03 | 92% |
| 10 µM | 0.07 | 0.04 | 93% |
From this data, key parameters such as the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be determined.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its development and evaluation.
Caption: General mechanism of action of a PROTAC.
References
Measuring the Fluorescence Lifetime of Pyrene-PEG5-alcohol: An Application Note and Protocol
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the fluorescence lifetime of Pyrene-PEG5-alcohol. The protocol details the use of Time-Correlated Single Photon Counting (TCSPC), a robust and widely used technique for determining the temporal decay of fluorescence.
Introduction to Fluorescence Lifetime
Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[1] This parameter is an intrinsic property of a fluorophore and is sensitive to its molecular environment, making it a powerful tool for studying molecular interactions, conformational changes, and local environmental conditions such as pH, viscosity, and the presence of quenchers.[2] Unlike fluorescence intensity, lifetime measurements are generally independent of fluorophore concentration and excitation intensity, offering a more quantitative and reliable analytical approach.[1]
Pyrene is a well-characterized polycyclic aromatic hydrocarbon known for its long fluorescence lifetime and sensitivity to the polarity of its surroundings.[3][4] Its fluorescence lifetime can be significantly affected by factors such as oxygen concentration and the presence of quenching molecules. This compound, a derivative of pyrene, incorporates a polyethylene glycol (PEG) linker, which can influence its photophysical properties and interactions with its environment. This application note outlines the principles and a detailed protocol for accurately measuring the fluorescence lifetime of this compound.
Principles of Fluorescence Lifetime Measurement
The process of fluorescence is elegantly described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them. Upon absorption of a photon, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From here, it can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways. The fluorescence lifetime (τ) is the characteristic time of this decay process.
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. It involves repetitively exciting a sample with a high-repetition-rate pulsed light source (e.g., a laser or LED) and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By building a histogram of these arrival times over many excitation cycles, a fluorescence decay curve is constructed. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.
Experimental Protocol
This protocol outlines the steps for measuring the fluorescence lifetime of this compound using a TCSPC system.
1. Instrumentation and Materials
-
TCSPC System: Comprising a pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser), a sample holder, emission monochromator or filter, a single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)), and TCSPC electronics.
-
This compound: (CAS: 1817735-44-6)
-
Solvent: A suitable solvent of spectroscopic grade (e.g., ethanol, cyclohexane, or a buffer solution relevant to the application). The choice of solvent can significantly impact the fluorescence lifetime.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Nitrogen or Argon Gas: For deoxygenating samples, as oxygen is a known quencher of pyrene fluorescence.
2. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.
-
Deoxygenate the sample (optional but recommended): Bubble nitrogen or argon gas through the working solution for 15-20 minutes to remove dissolved oxygen. This will minimize quenching and provide a more accurate measurement of the intrinsic fluorescence lifetime.
-
Transfer the solution to a clean quartz cuvette.
3. Instrument Setup and Data Acquisition
-
Power on the TCSPC system and allow the components to warm up and stabilize according to the manufacturer's instructions.
-
Set the excitation wavelength. For pyrene and its derivatives, an excitation wavelength in the range of 330-350 nm is typically used.
-
Set the emission wavelength. The monomeric emission of pyrene is typically observed around 375-400 nm. Set the emission monochromator or select an appropriate bandpass filter to collect the fluorescence signal in this range.
-
Adjust the laser power and repetition rate. The laser power should be attenuated to ensure that the photon counting rate is less than 5% of the laser repetition rate to avoid pulse pile-up artifacts. A typical repetition rate for measuring nanosecond lifetimes is in the range of 1-20 MHz.
-
Measure the Instrument Response Function (IRF). The IRF is the temporal profile of the excitation pulse as measured by the detection system. It is essential for accurate deconvolution of the fluorescence decay data. To measure the IRF, use a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample and set the emission wavelength to the excitation wavelength.
-
Acquire the fluorescence decay data from the this compound sample. Collect data until a sufficient number of photons (typically 10,000 to 100,000 in the peak channel) have been accumulated to ensure good statistical accuracy.
4. Data Analysis
-
Load the IRF and the sample decay data into the analysis software provided with the TCSPC system.
-
Perform deconvolution. The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. The software will use a deconvolution algorithm to extract the true decay profile.
-
Fit the decay curve. The deconvoluted decay data is then fitted to a multi-exponential decay model:
I(t) = Σ αᵢ exp(-t/τᵢ)
where I(t) is the intensity at time t, αᵢ is the pre-exponential factor for the ith component, and τᵢ is the fluorescence lifetime of the ith component.
-
Evaluate the goodness of the fit. The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.
-
Report the fluorescence lifetime(s). The fitting procedure will yield the fluorescence lifetime(s) and their relative amplitudes. For a pure sample in a homogeneous environment, a single exponential decay is expected. However, the presence of different conformations, excited-state reactions (like excimer formation at high concentrations), or interactions with other molecules can lead to multi-exponential decays.
Data Presentation
The following tables summarize typical fluorescence lifetime values for pyrene and its derivatives under various conditions. These values can serve as a reference for measurements of this compound.
Table 1: Fluorescence Lifetime of Pyrene in Different Solvents (Deoxygenated)
| Solvent | Lifetime (ns) |
| Cyclohexane | ~400 |
| Ethanol | ~200 |
| Water | ~100-200 |
Note: These are approximate values and can vary with purity and temperature.
Table 2: Factors Affecting Pyrene Fluorescence Lifetime
| Condition | Effect on Lifetime | Typical Lifetime Range (ns) |
| Presence of Oxygen | Quenching (Shorter Lifetime) | 55 - 185 (in living cells) |
| High Concentration | Excimer Formation (Additional longer-lived component) | Monomer: ~100-400, Excimer: ~40-70 |
| Binding to Macromolecules | Can increase or decrease depending on the environment | Variable |
Visualizations
Jablonski Diagram
Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Experimental Workflow for TCSPC Measurement
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Conclusion
Measuring the fluorescence lifetime of this compound provides valuable insights into its local environment and potential interactions. The Time-Correlated Single Photon Counting (TCSPC) technique offers a sensitive and reliable method for these measurements. By following the detailed protocol and data analysis steps outlined in this application note, researchers can obtain accurate and reproducible fluorescence lifetime data, enabling a deeper understanding of the molecular behavior of this important compound in various applications, including drug development and materials science.
References
- 1. 蛍光寿命測定 [sigmaaldrich.com]
- 2. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 3. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for Studying Protein-Protein Interactions using Pyrene-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene and its derivatives are powerful fluorescent probes for elucidating the intricacies of protein-protein interactions (PPIs). Their utility is rooted in the unique photophysical property of forming an excited-state dimer, known as an excimer, upon spatial proximity of two pyrene molecules. The fluorescence emission of pyrene is exquisitely sensitive to its local environment, making it an exceptional tool for probing conformational changes and binding events.
At low concentrations or when pyrene moieties are distant from one another, pyrene exhibits a characteristic monomer emission spectrum. However, as the local concentration increases, such as upon protein dimerization or oligomerization that brings two pyrene-labeled proteins close together (within ~10 Å), an excited pyrene monomer can interact with a ground-state monomer to form an excimer.[1] This excimer fluoresces at a longer, red-shifted wavelength. The ratio of excimer to monomer (E/M) fluorescence intensity is a highly sensitive measure of the proximity of pyrene molecules, thereby providing a powerful means to monitor and quantify protein-protein interactions.[1]
Pyrene-PEG5-alcohol is a versatile pyrene-labeled polyethylene glycol (PEG) linker. The terminal hydroxyl group allows for chemical modification to introduce reactive functionalities, enabling covalent attachment to proteins. The PEG linker provides flexibility and reduces the likelihood of the pyrene moiety itself interfering with the protein's natural interactions. This document provides detailed protocols for the activation of this compound, subsequent protein labeling, and the application of the resulting conjugates in studying protein-protein interactions via fluorescence spectroscopy.
Product Specifications: this compound
| Property | Value |
| Chemical Name | N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide |
| Molecular Formula | C27H31NO6 |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 1817735-44-6 |
| Excitation Maxima (nm) | 313, 326, 343[2] |
| Monomer Emission Maxima (nm) | 377, 397[2] |
| Excimer Emission Maximum (nm) | ~470 nm (broad) |
| Solubility | DMSO, DMF, DCM[2] |
| Storage | -20°C, protected from light |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
To make the hydroxyl group of this compound reactive towards amine residues (lysines) on a protein, it can be converted to a tosylate. This process replaces the poor leaving group (-OH) with a good leaving group (-OTs), which can then undergo nucleophilic substitution by the amine groups of the protein.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).
-
Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting Pyrene-PEG5-tosylate by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Confirm the structure of the purified product by NMR and mass spectrometry. Store the activated probe at -20°C under an inert atmosphere.
Protocol 2: Labeling of Proteins with Activated Pyrene-PEG5-tosylate
This protocol describes the covalent attachment of the activated pyrene probe to primary amine groups (lysine residues and the N-terminus) of the target protein.
Materials:
-
Pyrene-PEG5-tosylate (from Protocol 1)
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the labeling buffer.
-
Dissolve the Pyrene-PEG5-tosylate in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add a 10-20 fold molar excess of the Pyrene-PEG5-tosylate stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Separate the pyrene-labeled protein from the unreacted probe and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~343 nm (for pyrene concentration). The molar extinction coefficient for pyrene at ~343 nm is approximately 40,000 M⁻¹cm⁻¹.
Degree of Labeling (DOL) = (A₃₄₃ / ε_pyrene) / (A₂₈₀ - (A₃₄₃ × CF₂₈₀)) / ε_protein)
Where:
-
A₃₄₃ and A₂₈₀ are the absorbances at 343 nm and 280 nm, respectively.
-
ε_pyrene is the molar extinction coefficient of pyrene at 343 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF₂₈₀ is the correction factor for the pyrene absorbance at 280 nm (A₂₈₀ of pyrene / A₃₄₃ of pyrene).
-
Protocol 3: Fluorescence Spectroscopy to Monitor Protein-Protein Interactions
This protocol details the use of pyrene-labeled proteins to monitor protein dimerization or oligomerization through the detection of excimer fluorescence.
Materials:
-
Pyrene-labeled protein (from Protocol 2)
-
Unlabeled interacting partner protein (if applicable)
-
Fluorescence spectrophotometer with temperature control
-
Quartz cuvettes
-
Appropriate buffer for the interaction study
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 343 nm.
-
Set the emission scan range from 360 nm to 600 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
Equilibrate the sample holder to the desired experimental temperature.
-
-
Baseline Measurement:
-
In a quartz cuvette, add a known concentration of the pyrene-labeled protein in the experimental buffer. The concentration should be in the nanomolar to low micromolar range to minimize random intermolecular excimer formation.
-
Record the fluorescence emission spectrum. This will serve as the control (monomer emission).
-
-
Titration Experiment:
-
To the cuvette containing the pyrene-labeled protein, add increasing concentrations of the unlabeled interacting partner protein.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition until no further changes in the spectrum are observed (saturation).
-
-
Data Analysis:
-
For each spectrum, determine the fluorescence intensity of a monomer peak (I_M, typically around 377 nm) and the excimer peak (I_E, typically around 470 nm).
-
Calculate the Excimer-to-Monomer ratio (E/M ratio = I_E / I_M) for each concentration of the interacting partner.
-
Plot the change in the E/M ratio as a function of the concentration of the interacting partner.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Y = B_max * [X] / (K_d + [X])
Where:
-
Y is the change in the E/M ratio.
-
B_max is the maximum change in the E/M ratio at saturation.
-
[X] is the concentration of the interacting partner.
-
K_d is the dissociation constant.
-
-
Quantitative Data Presentation
The following tables present hypothetical but realistic data that could be obtained from the experiments described above.
Table 1: Degree of Labeling (DOL) Determination
| Protein | Protein Conc. (µM) | A₂₈₀ | A₃₄₃ | DOL |
| Protein A | 10.5 | 0.68 | 0.084 | 2.0 |
| Protein B | 15.2 | 0.98 | 0.061 | 1.0 |
Table 2: Fluorescence Titration Data for Protein A Dimerization
| [Protein A] (µM) | Monomer Intensity (I_M at 377 nm) | Excimer Intensity (I_E at 470 nm) | E/M Ratio (I_E / I_M) |
| 0.1 | 5000 | 250 | 0.05 |
| 0.5 | 4800 | 1200 | 0.25 |
| 1.0 | 4500 | 2250 | 0.50 |
| 2.5 | 4000 | 3600 | 0.90 |
| 5.0 | 3500 | 4550 | 1.30 |
| 10.0 | 3100 | 5115 | 1.65 |
| 20.0 | 2800 | 5320 | 1.90 |
| 40.0 | 2700 | 5400 | 2.00 |
Table 3: Calculated Dissociation Constants (Kd) for Protein-Protein Interactions
| Interacting Proteins | Technique | Kd (µM) |
| Protein A - Protein A | Pyrene Excimer Fluorescence | 4.5 ± 0.5 |
| Protein A - Protein B | Pyrene Excimer Fluorescence | 12.8 ± 1.2 |
Visualizations
Caption: Experimental workflow for studying protein-protein interactions.
Caption: Principle of pyrene excimer fluorescence in PPI studies.
References
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Pyrene-PEG5-alcohol PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker; one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.
Pyrene-PEG5-alcohol is a poly(ethylene glycol) (PEG)-based linker utilized in the synthesis of PROTACs. Its properties, such as flexibility and length, can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is crucial for efficient protein degradation.
These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by a hypothetical PROTAC incorporating a this compound linker. Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC, allowing for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Mechanism of Action of PROTACs
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The bifunctional nature of the PROTAC allows for the simultaneous binding of a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
Cell Culture and PROTAC Treatment
This protocol outlines the steps for treating cells with a PROTAC to induce protein degradation.
Materials:
-
Cell culture medium and supplements
-
Cells expressing the protein of interest
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator.
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium. A typical concentration range for initial screening is 1 nM to 10 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Proceed immediately to protein extraction.
Protein Extraction and Quantification
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
BCA protein assay kit
Procedure:
-
Add an appropriate volume of ice-cold lysis buffer to each well of the 6-well plate.
-
Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the soluble proteins) to new, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis
This protocol describes the steps for separating proteins by size, transferring them to a membrane, and detecting the target protein.
Experimental workflow for Western blot analysis.
Materials:
-
Protein lysates
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a primary antibody against a loading control to normalize for protein loading.
Data Analysis
-
Quantify the intensity of the bands on the Western blot using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve.
-
Determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) from the dose-response curve.
Data Presentation
The following tables present representative data for the degradation of a hypothetical target protein (TP-X) by a this compound PROTAC (P-PROTAC-X) in a cancer cell line.
Table 1: Dose-Dependent Degradation of TP-X by P-PROTAC-X after 24-hour Treatment
| P-PROTAC-X Concentration (nM) | Normalized TP-X Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 95 | 5 |
| 10 | 78 | 22 |
| 50 | 48 | 52 |
| 100 | 25 | 75 |
| 250 | 12 | 88 |
| 500 | 10 | 90 |
| 1000 | 11 | 89 |
Table 2: Time-Course of TP-X Degradation with 100 nM P-PROTAC-X
| Time (hours) | Normalized TP-X Level (%) | % Degradation |
| 0 | 100 | 0 |
| 4 | 82 | 18 |
| 8 | 55 | 45 |
| 16 | 30 | 70 |
| 24 | 25 | 75 |
| 48 | 28 | 72 |
Table 3: Degradation Parameters for P-PROTAC-X against TP-X
| Parameter | Value |
| DC50 | 52 nM |
| Dmax | 90% |
Troubleshooting
-
No or weak degradation:
-
Confirm target engagement and ternary complex formation.
-
Optimize PROTAC concentration and incubation time.
-
Ensure the E3 ligase recruited by the PROTAC is expressed in the cell line used.
-
-
"Hook effect" (reduced degradation at high concentrations):
-
This can occur due to the formation of binary complexes (PROTAC-POI or PROTAC-E3) that do not lead to degradation. A wider range of lower concentrations should be tested.
-
-
High background on Western blot:
-
Increase the number and duration of washes.
-
Optimize the concentration of primary and secondary antibodies.
-
Ensure the blocking step is sufficient.
-
Conclusion
Western blotting is a robust and reliable method for quantifying the degradation of a target protein induced by PROTACs. The protocols and data presented here provide a comprehensive guide for researchers to evaluate the efficacy of novel PROTACs, such as those incorporating a this compound linker. Accurate determination of DC50 and Dmax values is essential for the structure-activity relationship (SAR) studies that drive the optimization of PROTACs for therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Pyrene-PEG5-Alcohol Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in Pyrene-PEG5-alcohol conjugation reactions, specifically focusing on the esterification of a pyrene-carboxylic acid with a PEG-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a complete failure or extremely low yield in the this compound esterification reaction? A1: The most frequent cause is the presence of moisture in the reaction. Polyethylene glycol (PEG) is notoriously hygroscopic, and any water present will hydrolyze the activated pyrene acid intermediate, preventing the desired ester formation. Using anhydrous solvents and thoroughly drying all reagents, especially the PEG-alcohol, is critical for success.
Q2: I observe product formation via TLC or LC-MS, but my final isolated yield is poor. What could be the issue? A2: Significant product loss often occurs during the work-up and purification stages. The amphiphilic nature of the Pyrene-PEG conjugate can lead to the formation of emulsions during aqueous extraction, making separation difficult. Furthermore, choosing the correct chromatography conditions is crucial, as the product can be challenging to separate from unreacted starting materials and certain byproducts.[][2]
Q3: My reaction mixture shows a significant white precipitate that is not my product. What is it likely to be? A3: If you are using a carbodiimide coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the white precipitate is likely the corresponding urea byproduct (dicyclohexylurea or EDU, respectively). While the urea from DCC is poorly soluble in most organic solvents and can be filtered off, the byproduct from EDC is water-soluble, necessitating a different purification strategy.
Q4: Is a catalyst necessary for this conjugation? A4: Yes, for carbodiimide-mediated esterifications, a catalyst like 4-Dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction rate and improving the final yield by forming a more reactive intermediate with the activated pyrene-carboxylic acid.
Q5: Can the reaction be performed in an aqueous buffer? A5: No, this specific esterification reaction is not compatible with aqueous environments due to the water-sensitive nature of the activated intermediates. The reaction must be conducted in an anhydrous organic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF).[3]
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation process.
Table 1: Troubleshooting Common Issues
| Observation / Problem | Potential Cause | Recommended Solution |
| No Product Formation | 1. Reagent Degradation: Coupling agents (EDC/DCC) are expired or have been improperly stored. | 1. Use fresh, high-purity coupling agents. Store them in a desiccator at the recommended temperature. |
| 2. Presence of Water: Reagents (especially PEG-alcohol) or solvent are not anhydrous. | 2. Dry PEG-alcohol under high vacuum overnight or by azeotropic distillation with toluene. Use freshly opened anhydrous solvent or solvent passed through a drying system. | |
| 3. Incorrect Stoichiometry: Insufficient coupling agent or catalyst. | 3. Use a slight excess of the pyrene acid (1.1-1.2 eq.) and coupling agent (1.2-1.5 eq.) relative to the PEG-alcohol. Use a catalytic amount of DMAP (0.1-0.2 eq.). | |
| Low Product Yield (<30%) | 1. Inefficient Activation: Reaction temperature is too low, or reaction time is too short. | 1. Activate the carboxylic acid with EDC/DCC at 0 °C for 15-30 minutes before adding the PEG-alcohol, then allow the reaction to warm to room temperature and proceed for 12-24 hours. |
| 2. Side Reactions: Formation of N-acylurea byproduct is favored over esterification. | 2. Ensure DMAP is included in the reaction. Add the PEG-alcohol promptly after the initial activation period. | |
| Difficult Purification | 1. Emulsion during Work-up: The amphiphilic product prevents clean separation of organic and aqueous layers. | 1. Use brine (saturated NaCl solution) to break emulsions. Minimize vigorous shaking during extraction. Consider alternative work-up like direct precipitation of the product. |
| 2. Co-elution in Chromatography: Product and starting material have similar retention factors. | 2. Use a shallow elution gradient in silica gel column chromatography (e.g., starting with 100% DCM and slowly increasing methanol percentage). Reversed-phase chromatography (RP-HPLC) can also be an effective alternative for separating PEGylated molecules.[] |
Experimental Protocols & Data
Protocol 1: Standard EDC/DMAP Coupling for Pyrene-PEG5-Ester Synthesis
This protocol describes a standard method for conjugating 1-Pyrenebutyric acid to a methoxy-capped PEG5-alcohol (mPEG5-OH).
-
Reagent Preparation: Dry mPEG5-alcohol (1.0 eq.) under high vacuum for at least 12 hours. Ensure all glassware is oven-dried.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Pyrenebutyric acid (1.1 eq.) and DMAP (0.2 eq.) in anhydrous Dichloromethane (DCM).
-
Acid Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.5 eq.) and stir the mixture for 20 minutes at 0 °C.
-
Conjugation: Dissolve the dried mPEG5-alcohol in a minimal amount of anhydrous DCM and add it dropwise to the activated acid mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours. Monitor progress using TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of 0-10% Methanol in DCM.
Table 2: Example Reaction Conditions and Outcomes
| Exp. # | Pyrene Acid (eq.) | mPEG5-OH (eq.) | EDC (eq.) | DMAP (eq.) | Solvent | Conditions | Isolated Yield (%) |
| 1 | 1.1 | 1.0 | 1.5 | 0.2 | Anhydrous DCM | 0°C to RT, 24h | 75% |
| 2 | 1.1 | 1.0 | 1.5 | None | Anhydrous DCM | 0°C to RT, 24h | 21% |
| 3 | 1.1 | 1.0 | 1.5 | 0.2 | "Wet" DCM | 0°C to RT, 24h | <5% |
| 4 | 1.1 | 1.0 | 1.0 | 0.2 | Anhydrous DCM | 0°C to RT, 24h | 48% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound conjugation.
Chemical Pathway Diagram
Caption: Main reaction and side reaction pathways.
References
Technical Support Center: Troubleshooting High Background Fluorescence with Pyrene-PEG5-alcohol
Welcome to the technical support center for Pyrene-PEG5-alcohol. This guide is designed for researchers, scientists, and drug development professionals who are encountering high background fluorescence in their experiments using this probe. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues, ensuring optimal signal-to-noise ratios in your fluorescence microscopy and other fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe consisting of a pyrene fluorophore linked to a five-unit polyethylene glycol (PEG) chain with a terminal alcohol group. Pyrene is a polycyclic aromatic hydrocarbon known for its sensitivity to the polarity of its microenvironment and its ability to form excited-state dimers called excimers. The PEG linker enhances solubility and can be further functionalized. Its primary application is as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Q2: What are the main causes of high background fluorescence with this compound?
High background fluorescence when using this compound can stem from several sources:
-
Autofluorescence: Biological samples naturally emit fluorescence from endogenous molecules like NADH and flavins.
-
Non-specific binding: The probe may bind to cellular components or surfaces in a non-specific manner.
-
Probe aggregation: At high concentrations, pyrene derivatives can aggregate, leading to altered fluorescence properties and potential background signal.
-
Excimer formation: Pyrene molecules in close proximity can form excimers, which have a broad, red-shifted emission spectrum that can contribute to background noise.
-
Inadequate washing: Insufficient removal of unbound probe will result in a high background signal.
-
Contaminated reagents: Buffers and media can be a source of contaminating fluorescence.
Q3: How can I distinguish between monomer and excimer fluorescence of pyrene?
Pyrene exhibits distinct fluorescence spectra for its monomer and excimer forms. The monomer emission typically shows fine structure with peaks around 377 nm and 397 nm. In contrast, the excimer emission is a broad, structureless band centered at a longer wavelength, typically around 480 nm. By analyzing the emission spectrum, you can determine the relative contributions of monomer and excimer fluorescence.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and related pyrene compounds. This information is crucial for setting up imaging experiments and for understanding potential sources of background fluorescence.
| Property | Value | Reference |
| This compound | ||
| Excitation Maxima (λex) | 313, 326, 343 nm | |
| Emission Maxima (λem) | 377, 397 nm (Monomer) | |
| Molecular Weight | 465.6 g/mol | |
| Solubility | DMSO, DMF, DCM | |
| Pyrene (General) | ||
| Monomer Emission | ~370-400 nm (with vibronic bands) | |
| Excimer Emission | ~480 nm (broad and structureless) | |
| Photobleaching | Can occur with prolonged UV exposure |
Experimental Protocols
While a specific protocol for every application of this compound is not available, the following general protocol for live cell labeling and imaging can be used as a starting point. Optimization of concentrations, incubation times, and washing steps is critical for each specific cell type and experimental setup.
General Protocol for Live Cell Labeling with this compound
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., PBS). Note: It is crucial to perform a concentration titration to find the optimal concentration that gives a good signal without causing high background or cytotoxicity.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and experimental goals.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells 2-3 times with pre-warmed PBS or serum-free medium to remove unbound probe. Each wash should be for 3-5 minutes with gentle agitation.
-
-
Imaging:
-
Image the cells immediately in a suitable buffer (e.g., PBS or phenol red-free medium).
-
Use a fluorescence microscope equipped with a DAPI filter set or a custom filter set appropriate for pyrene's excitation and emission spectra.
-
Acquire images using the lowest possible excitation intensity and shortest exposure time to minimize photobleaching and phototoxicity.
-
Troubleshooting Guides
High background fluorescence is a common challenge in fluorescence microscopy. The following guides provide a systematic approach to troubleshooting this issue when working with this compound.
Guide 1: Identifying the Source of High Background
A logical workflow is essential to pinpoint the cause of high background.
Guide 2: Addressing Specific Issues
Problem: High background even in areas without cells.
-
Possible Cause: Contaminated buffers, media, or coverslips. Unbound probe remaining after washing.
-
Solution:
-
Prepare fresh buffers and media using high-purity water and reagents.
-
Ensure coverslips and dishes are thoroughly cleaned.
-
Increase the number and duration of washing steps. Consider adding a mild, non-ionic detergent like Tween-20 (0.05%) to the wash buffer to help remove non-specifically bound probe.
-
Problem: High, diffuse background within cells.
-
Possible Cause: Probe concentration is too high, leading to excessive non-specific binding or probe aggregation.
-
Solution:
-
Perform a titration to determine the lowest effective concentration of this compound.
-
Reduce the incubation time.
-
Ensure the probe is fully dissolved in the working solution. Sonication of the stock solution before dilution can sometimes help.
-
Problem: Appearance of a broad, red-shifted emission peak (~480 nm).
-
Possible Cause: Pyrene excimer formation due to high local concentrations of the probe.
-
Solution:
-
Lower the concentration of this compound.
-
If the probe is conjugated to a biomolecule, consider optimizing the labeling density to increase the distance between pyrene molecules.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the potential fates of this compound that can lead to either a specific signal or high background fluorescence.
References
Pyrene-PEG5-alcohol stability issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrene-PEG5-alcohol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent labeling reagent. It consists of a pyrene fluorophore attached to a five-unit polyethylene glycol (PEG) linker with a terminal alcohol group. The pyrene moiety is a well-known fluorescent probe whose emission is sensitive to the polarity of its environment. The PEG linker enhances water solubility and provides a spacer arm.[1][2] The terminal alcohol allows for further chemical modification and conjugation to other molecules.[1] It is often used in applications such as PROTAC development, fluorescence imaging, and as a probe for studying molecular interactions.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C in a dry, dark environment.[4] For short-term storage (days to weeks), it can be kept at 0-4°C. If in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or colder, protected from light, and aliquoted to minimize freeze-thaw cycles.
Q3: How should I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). For use in aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the desired aqueous buffer. The final concentration of the organic solvent should be kept as low as possible to minimize its impact on the experimental system.
Q4: What are the main stability issues I might encounter with this compound in aqueous solutions?
The primary stability concerns for this compound in aqueous solutions are:
-
Aggregation: Pyrene and its derivatives are prone to forming aggregates (excimers or ground-state dimers) in aqueous solutions, which can lead to changes in fluorescence spectra and quenching.
-
Photobleaching: Like most fluorescent dyes, the pyrene moiety can be irreversibly damaged by exposure to light, leading to a loss of fluorescence.
-
Oxidation: The pyrene ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen and under illumination, which can alter its fluorescent properties.
The carboxamide linkage between the pyrene and the PEG chain, as well as the ether linkages within the PEG chain, are generally stable to hydrolysis under neutral pH conditions.
Troubleshooting Guides
Problem 1: Low or no fluorescent signal.
| Possible Cause | Troubleshooting Steps |
| Aggregation and Quenching | - Visually inspect the solution for cloudiness or precipitates, which can indicate aggregation. - Measure the UV-Vis absorption spectrum. Changes in the spectral shape compared to a dilute solution in an organic solvent can indicate aggregation. - Dilute the sample to a lower concentration. Pyrene aggregation is highly concentration-dependent. |
| Photobleaching | - Minimize exposure of the sample to ambient and excitation light. - Use fresh samples for each measurement. - If possible, use an oxygen scavenger in your buffer system. |
| Incorrect Instrument Settings | - Ensure the excitation and emission wavelengths are set correctly for pyrene (Excitation maxima are typically around 313, 326, and 343 nm, with emission maxima around 377 and 397 nm). - Check the detector gain and other instrument parameters. |
| Chemical Degradation | - Prepare fresh solutions from a solid stock stored under recommended conditions. - Ensure the pH of your buffer is within a stable range for your experiment. |
Problem 2: Changes in the fluorescence spectrum (e.g., appearance of a broad, red-shifted peak).
| Possible Cause | Troubleshooting Steps |
| Excimer Formation | - This is a common characteristic of pyrene at higher concentrations, where an excited-state dimer (excimer) forms, resulting in a broad, structureless emission band at longer wavelengths (around 470 nm). - To confirm, dilute the sample. The excimer peak should decrease relative to the monomer emission peaks. |
| Aggregation | - Similar to excimer formation, aggregation can lead to spectral changes. - Try adding a small percentage of a co-solvent like ethanol or using a surfactant to disrupt aggregates. |
| Change in Environmental Polarity | - The fluorescence spectrum of pyrene is sensitive to the polarity of its microenvironment. Changes in your experimental conditions (e.g., binding to a protein) can alter the spectrum. This is often an intended use of pyrene as a probe. |
Quantitative Stability Data
The following tables summarize available quantitative data on the stability of pyrene and related compounds. Note that specific data for this compound is limited, and the provided data should be used as a general guide.
Table 1: Photodegradation of Pyrene in Aqueous Solution
| pH | Purging Gas | Rate Constant (k, s⁻¹) | Half-life (t½, min) | Quantum Yield (Φ) |
| 5.6 | Nitrogen | 9.81 x 10⁻⁴ (±0.06) | 11.8 | 3.98 x 10⁻³ |
| 5.6 | Synthetic Air | 10.7 x 10⁻⁴ (±0.06) | 10.8 | 4.34 x 10⁻³ |
| 5.6 | Oxygen | 9.32 x 10⁻⁴ (±0.09) | 12.4 | 3.78 x 10⁻³ |
Data adapted from a study on the photolysis of pyrene in aqueous solutions irradiated at 254 nm.
Table 2: Effect of Temperature on Pyrene Fluorescence Lifetime in Aqueous Micellar Solutions
| Temperature (°C) | Fluorescence Lifetime (τ₀, ns) in C₁₂E₆ Micelles | Fluorescence Lifetime (τ₀, ns) in C₁₂E₈ Micelles |
| 15 | ~220 | ~215 |
| 25 | ~205 | ~200 |
| 35 | ~190 | ~185 |
| 45 | ~175 | ~170 |
Data is for pyrene in nonionic surfactant micelles and illustrates the general trend of decreasing fluorescence lifetime with increasing temperature, partly due to increased oxygen quenching at lower temperatures.
Table 3: Hydrolysis of Amide Bonds
| pH | Temperature (°C) | Half-life of Diglycine |
| 7 | 25 | ~350 years (extrapolated) |
This data for a simple dipeptide highlights the high stability of the amide bond to hydrolysis at neutral pH and ambient temperature. The carboxamide bond in this compound is expected to be similarly stable under these conditions.
Experimental Protocols
Protocol for Assessing the Photostability of this compound in Aqueous Solution
This protocol provides a general method for evaluating the photostability of a fluorescent probe in an aqueous buffer.
-
Preparation of Stock Solution:
-
Dissolve a known amount of this compound in a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
-
Preparation of Working Solution:
-
Dilute the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration suitable for fluorescence measurements (typically in the low micromolar to nanomolar range). Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%).
-
-
Initial Fluorescence Measurement:
-
Transfer the working solution to a quartz cuvette.
-
Record the initial fluorescence emission spectrum using appropriate excitation and emission wavelengths for pyrene.
-
-
Controlled Light Exposure:
-
Expose the sample in the cuvette to a controlled light source. This can be the excitation beam of the fluorometer set to a constant illumination, or a separate calibrated light source.
-
Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds or 1 minute) over a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the data to an exponential decay model to determine the photobleaching rate constant.
-
The photobleaching quantum yield can be calculated if the photon flux of the light source is known.
-
-
Control Experiments:
-
Perform the same experiment with a well-characterized photostable and a photolabile dye to validate the experimental setup.
-
Conduct the experiment in the dark to ensure that any observed decrease in fluorescence is due to photobleaching and not other degradation pathways.
-
Visualizations
Caption: Experimental workflow for assessing photostability.
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Potential degradation and interaction pathways.
References
Technical Support Center: Optimizing Linker Length for Pyrene-PEG5-alcohol PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of linker length for Pyrene-PEG5-alcohol Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general role of the linker in a PROTAC, and why is its length critical?
The linker in a Proteolysis-Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1][2] Its role extends beyond simply connecting these two elements; the linker's length, composition, and rigidity are critical for the proper formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][3] An optimal linker length is essential as it dictates the spatial arrangement and distance between the target protein and the E3 ligase.[4]
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, optimizing the linker length is a critical step in developing effective PROTACs.
Q2: How does the length of a PEG linker, such as in this compound, impact PROTAC efficacy?
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. Systematic studies have shown that varying the PEG linker length can significantly affect the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal PEG linker length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase. For some targets, longer linkers are favored, while for others, shorter linkers show better efficacy. Therefore, it is crucial to experimentally determine the optimal PEG linker length for each new PROTAC system.
Q3: My this compound based PROTAC binds to the target protein and the E3 ligase in binary assays but does not induce degradation. What are the potential linker-related issues?
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Potential linker-related problems include:
-
Incorrect Linker Length or Rigidity: The PEG5 linker may be too short or too long for your specific target and E3 ligase pair, leading to steric hindrance or a non-productive complex.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.
-
Poor Physicochemical Properties: The overall properties of the PROTAC, influenced by the linker, might lead to poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target.
Q4: I'm observing a "hook effect" with my PROTAC. Can linker optimization help mitigate this?
The "hook effect" is characterized by a decrease in degradation efficiency at high PROTAC concentrations due to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex. Linker design can influence the severity of this effect. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect. Modifying the linker's rigidity can also pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
Troubleshooting Guides
Problem 1: Low or no target protein degradation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal linker length | Synthesize and test a series of PROTACs with varying PEG linker lengths around the initial 5-unit core (e.g., PEG3, PEG4, PEG6, PEG7). |
| Poor cell permeability | Modify the linker to improve physicochemical properties. While PEG is hydrophilic, the overall molecule's properties matter. |
| Inefficient ternary complex formation | Conduct biophysical assays like FRET, SPR, or AlphaLISA to directly measure ternary complex formation and stability. |
Problem 2: High DC50 value (low potency).
| Possible Cause | Troubleshooting Steps |
| Unstable ternary complex | Experiment with linkers of different lengths to improve the stability of the ternary complex. |
| Non-ideal spatial orientation | Vary the attachment points of the linker on either the target-binding ligand or the E3 ligase ligand. |
Quantitative Data Summary
The optimal linker length for a PROTAC is target-dependent. The following table summarizes general trends observed in literature that can guide the optimization of your this compound PROTAC.
| Linker Length Variation | Potential Impact on DC50 | Potential Impact on Dmax | Rationale |
| Shorter PEG Linker (e.g., PEG3, PEG4) | May increase or decrease | May increase or decrease | A shorter linker could lead to a more compact and stable ternary complex, but also risks steric hindrance. |
| Longer PEG Linker (e.g., PEG6, PEG7) | May increase or decrease | May increase or decrease | A longer linker provides more flexibility to achieve a productive ternary complex, but excessive length can decrease efficacy. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is to determine the extent of target protein degradation following treatment with PROTACs of varying linker lengths.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) of your Pyrene-PEG-alcohol PROTACs with different PEG lengths for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE to separate proteins and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol is to quantify the formation of the ternary complex.
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTACs in the assay buffer.
-
Prepare solutions of the tagged target protein and tagged E3 ligase in the assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate, add a fixed concentration of the tagged target protein and E3 ligase to each well.
-
Add the different concentrations of the PROTACs.
-
Add the TR-FRET donor and acceptor reagents (e.g., antibodies against the protein tags labeled with a FRET pair).
-
Incubate at room temperature for a specified time to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a plate reader.
-
Plot the TR-FRET signal as a function of PROTAC concentration. An increase in the signal indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for optimizing linker length.
References
Technical Support Center: Troubleshooting Poor Cell Penetration of Pyrene-PEG5-Alcohol Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cellular uptake of Pyrene-PEG5-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: We are observing very weak fluorescence inside our cells after incubation with the this compound conjugate. What are the potential causes?
Several factors could contribute to low intracellular fluorescence:
-
Poor Cell Permeability: The inherent properties of your conjugate, including its size, charge, and the molecules attached to the this compound linker, can affect its ability to cross the cell membrane. While the this compound linker itself is relatively small, the overall characteristics of the final conjugate are critical.
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Efflux Pump Activity: The conjugate may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport substances out of the cell, preventing intracellular accumulation.[1][2]
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Low Concentration or Short Incubation Time: The concentration of the conjugate or the duration of incubation may be insufficient for detectable uptake.
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Photobleaching: The pyrene fluorophore may be susceptible to photobleaching during imaging, leading to a diminished signal.
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Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or flow cytometer are appropriate for the spectral properties of pyrene (Excitation: ~343 nm, Emission: ~377/397 nm).
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Cell Health: Unhealthy or dying cells may exhibit compromised membrane integrity and reduced cellular uptake capabilities.
Q2: How does the PEG linker influence the cellular uptake of the conjugate?
The polyethylene glycol (PEG) linker plays a significant role in the pharmacokinetic and pharmacodynamic properties of the conjugate.
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Molecular Weight: The molecular weight of PEG can influence the primary mechanism of cellular uptake. Low molecular weight PEGs (like PEG5 in this conjugate) are more likely to enter cells via passive diffusion.[3][4]
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Hydrophilicity: PEG is hydrophilic and can increase the water solubility of the conjugate. This can be advantageous for delivery but may also hinder passive diffusion across the hydrophobic cell membrane if the overall molecule is not balanced with sufficient lipophilicity.
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Reduced Macrophage Uptake: PEGylation is known to reduce uptake by macrophages, which can be beneficial for avoiding clearance by the mononuclear phagocyte system in vivo.[5]
Q3: Could the pyrene moiety itself be affecting cell penetration?
Yes, the pyrene component has distinct properties that can impact cellular uptake:
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Hydrophobicity: Pyrene is a hydrophobic aromatic hydrocarbon. This hydrophobicity can promote interaction with the lipid bilayer of the cell membrane, potentially aiding in passive diffusion. However, excessive hydrophobicity in the overall conjugate can lead to aggregation or non-specific binding to the cell surface, which may not result in efficient internalization.
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Fluorescence Quenching: At high concentrations, pyrene can form excimers, which have a different emission spectrum. If your conjugate is aggregating, you might observe changes in the fluorescence spectrum, and this aggregation could hinder cellular uptake.
Q4: What are the likely cellular uptake mechanisms for a small conjugate like this compound?
For a small molecule with the characteristics of a this compound conjugate, the primary uptake mechanisms are likely to be:
-
Passive Diffusion: Driven by the concentration gradient across the cell membrane. The balance of hydrophilicity (from PEG) and lipophilicity (from pyrene and attached ligands) will be a key determinant of the efficiency of this process.
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Endocytosis: While less likely to be the primary route for such a small molecule unless it is part of a larger complex or nanoparticle, some level of endocytic uptake cannot be entirely ruled out. Different forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, could be involved.
Q5: How can we determine if our conjugate is being removed from the cells by efflux pumps?
P-glycoprotein (P-gp) is a common efflux pump that contributes to multidrug resistance by expelling a wide range of substrates from the cell. To investigate if your conjugate is a P-gp substrate:
-
Use of P-gp Inhibitors: Co-incubate your cells with the this compound conjugate and a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant increase in intracellular fluorescence in the presence of the inhibitor would suggest that the conjugate is being actively effluxed by P-gp.
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Cell Lines with Varying P-gp Expression: Compare the uptake of your conjugate in a cell line known to have low P-gp expression with a resistant cell line that overexpresses P-gp. Lower accumulation in the high-expressing line would indicate efflux.
Quantitative Data Summary
The following table summarizes representative data on how nanoparticle size and PEGylation can influence cellular uptake by macrophages. While your this compound conjugate is a small molecule, these trends provide insight into the impact of size and surface modification on cellular interactions. Smaller PEGylated particles generally show lower uptake by macrophages.
| Particle Size (nm) | Surface Modification | Cellular Uptake (% of administered dose internalized by macrophages) | Reference |
| 30 | PEGylated | 1.1% ± 0.3% | |
| 40 | PEGylated | 1.4% ± 2.3% | |
| 100 | PEGylated | 6.2% ± 0.9% | |
| 10,000 (10 µm) | PEGylated | Significantly lower uptake compared to non-PEGylated | |
| 10,000 (10 µm) | Non-PEGylated | Higher uptake compared to PEGylated |
Experimental Protocols
Protocol 1: Qualitative and Quantitative Assessment of Cellular Uptake by Fluorescence Microscopy
Objective: To visualize the intracellular localization and quantify the fluorescence intensity of the this compound conjugate within cells.
Materials:
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Cells of interest
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Cell culture medium
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This compound conjugate
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS for fixation
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DAPI or Hoechst stain for nuclear counterstaining
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Mounting medium
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Glass coverslips and microscope slides
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Fluorescence microscope with appropriate filter sets for DAPI/Hoechst and Pyrene
Methodology:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare a working solution of the this compound conjugate in cell culture medium. Aspirate the old medium from the cells and add the conjugate-containing medium. Incubate for a predetermined time (e.g., 1, 4, or 24 hours). Include a vehicle-only control.
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Washing: Aspirate the treatment medium and wash the cells three times with PBS to remove any conjugate that is not internalized.
-
Fixation: Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
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Counterstaining: Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
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Washing: Wash the cells twice with PBS.
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Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images in both the pyrene and DAPI/Hoechst channels.
-
Analysis: Qualitatively assess the subcellular localization of the pyrene fluorescence. For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell in the pyrene channel.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
Objective: To obtain quantitative data on the percentage of cells that have taken up the this compound conjugate and the relative amount of uptake per cell.
Materials:
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Cells of interest
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Cell culture medium
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This compound conjugate
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer with a UV or violet laser for pyrene excitation
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to grow to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of the this compound conjugate for a specific time. Include an untreated control group.
-
Harvesting: After incubation, wash the cells with PBS. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Washing: Transfer the cell suspension to flow cytometry tubes and centrifuge at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this wash step twice to ensure the removal of extracellular conjugate.
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Resuspension: Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry analysis.
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Analysis: Analyze the cells on a flow cytometer. Use the untreated cells to set the baseline fluorescence. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) of the population can be determined.
Protocol 3: Investigating Uptake Mechanisms Using Endocytosis Inhibitors
Objective: To determine if endocytosis is a significant pathway for the cellular uptake of the conjugate.
Materials:
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Endocytosis inhibitors (see table below)
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All materials listed in Protocol 1 or 2
Methodology:
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Pre-incubation with Inhibitors: Before adding the this compound conjugate, pre-incubate the cells with the chosen endocytosis inhibitor for 30-60 minutes.
-
Co-incubation: Add the this compound conjugate to the inhibitor-containing medium and incubate for the desired time.
-
Analysis: Proceed with the steps for fluorescence microscopy (Protocol 1) or flow cytometry (Protocol 2) to quantify the cellular uptake.
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Interpretation: A significant reduction in conjugate uptake in the presence of a specific inhibitor suggests the involvement of the pathway targeted by that inhibitor.
Common Endocytosis Inhibitors:
| Inhibitor | Target Pathway | Typical Concentration | Reference |
| Chlorpromazine | Clathrin-mediated endocytosis | 1-10 µg/mL | |
| Genistein | Caveolae-mediated endocytosis | 10 µg/mL | |
| Cytochalasin D | Macropinocytosis | 10 µg/mL | |
| Wortmannin | Phosphoinositide 3-kinase (PI3K) inhibitor (implicates macropinocytosis) | 100 ng/mL |
Visual Troubleshooting Guides
Below are diagrams to aid in visualizing the troubleshooting process and potential cellular pathways.
Caption: Troubleshooting workflow for poor cell penetration.
References
- 1. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Pyrene-PEG5-alcohol aggregation problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation problems encountered with Pyrene-PEG5-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent probe consisting of a pyrene fluorophore attached to a five-unit polyethylene glycol (PEG) spacer with a terminal alcohol group. The pyrene moiety provides the fluorescent properties, while the hydrophilic PEG linker is intended to improve aqueous solubility.[1][2][3] It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other applications where fluorescent labeling is required.[4][5]
Q2: Why does my this compound solution appear cloudy or show a precipitate?
The pyrene core of the molecule is hydrophobic, and at concentrations above its solubility limit in aqueous solutions, it can self-associate and form aggregates. This is a common phenomenon for many pyrene derivatives. This aggregation can manifest as visible cloudiness or precipitation.
Q3: How does aggregation affect my experimental results?
Aggregation can lead to several issues:
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Fluorescence Quenching: The close proximity of pyrene molecules in an aggregate can lead to self-quenching, resulting in a weaker fluorescent signal than expected.
-
Altered Spectral Properties: Aggregation can change the fluorescence emission spectrum, often leading to the formation of a broad, red-shifted emission band known as an excimer.
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Reduced Bioavailability: Aggregates may not be able to interact with their biological targets in the same way as the monomeric form, leading to inaccurate binding data.
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Inaccurate Concentration Readings: Aggregates can scatter light, interfering with absorbance measurements used to determine concentration.
Q4: What are the main factors that influence the aggregation of this compound?
Several factors can contribute to aggregation:
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Concentration: Higher concentrations of this compound increase the likelihood of aggregation.
-
Solvent: The molecule is more prone to aggregation in purely aqueous solutions compared to organic solvents.
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Ionic Strength: High salt concentrations in buffers can sometimes promote the aggregation of hydrophobic molecules.
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Temperature: The effect of temperature can be complex, but for some compounds, higher temperatures can increase solubility.
-
pH: The pH of the buffer can influence the charge of any ionizable groups on molecules it interacts with, which can in turn affect aggregation.
Troubleshooting Guides
Issue 1: Visible precipitate or cloudiness in the solution.
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the solution for any signs of turbidity or solid particles.
-
Sonication: Sonicate the solution for 10-15 minutes in a water bath sonicator. This can sometimes help to break up loosely formed aggregates.
-
Dilution: Dilute the stock solution to a lower concentration.
-
Solvent Optimization: Prepare the stock solution in an organic solvent such as DMSO, DMF, or DCM before diluting it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
-
Use of Additives: Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) or a cyclodextrin to your buffer to improve solubility.
Issue 2: The fluorescent signal is weak or inconsistent.
Troubleshooting Steps:
-
Confirm Aggregation with UV-Vis Spectroscopy:
-
Acquire the absorbance spectrum of your this compound solution.
-
A change in the shape of the spectrum or the appearance of new peaks compared to a dilute solution in an organic solvent can indicate aggregation.
-
-
Check for Excimer Formation with Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum (excitation at ~340 nm).
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The appearance of a broad, red-shifted emission band around 470 nm, in addition to the typical monomer emission peaks (~377 nm and ~397 nm), is a strong indicator of pyrene excimer formation due to aggregation.
-
-
Optimize Concentration: Perform a concentration titration to find the highest concentration that does not lead to significant aggregation under your experimental conditions.
-
Add a Solubilizing Agent:
-
Co-solvents: Prepare your working solution with a small percentage of an organic co-solvent like DMSO or ethanol.
-
Surfactants: Add a low concentration of a non-ionic surfactant like Tween-20 (typically 0.01% to 0.1%) to your buffer.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin can encapsulate the hydrophobic pyrene moiety, increasing its solubility.
-
Quantitative Data and Recommended Starting Concentrations
| Parameter | Recommended Starting Condition | Rationale |
| Stock Solution Solvent | DMSO, DMF, or DCM | This compound is reported to be soluble in these organic solvents. |
| Working Concentration in Aqueous Buffer | < 10 µM | Pyrene derivatives are prone to aggregation at higher concentrations in aqueous media. |
| Co-solvent (e.g., DMSO, Ethanol) | 0.1% - 1% (v/v) | A small amount of organic solvent can significantly increase the solubility of hydrophobic compounds in aqueous solutions. |
| Non-ionic Surfactant (e.g., Tween-20) | 0.01% - 0.05% (v/v) | This is typically below the critical micelle concentration and can help prevent non-specific aggregation without forming micelles that could interfere with some assays. |
| Cyclodextrin (e.g., HP-β-CD) | 1 - 10 mM | Cyclodextrins can form inclusion complexes with the pyrene moiety, increasing its solubility. |
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy
This protocol allows you to determine the concentration at which this compound starts to aggregate in your specific experimental buffer by monitoring the formation of pyrene excimers.
Materials:
-
This compound
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Your experimental buffer
-
Fluorometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 1 mM in DMSO).
-
Prepare a series of dilutions of the this compound stock solution in your experimental buffer. The concentration range should span from very low (e.g., 0.1 µM) to a concentration where you suspect aggregation might occur (e.g., 50 µM).
-
Allow the solutions to equilibrate for at least 30 minutes at room temperature, protected from light.
-
Measure the fluorescence emission spectrum of each solution from 350 nm to 600 nm, using an excitation wavelength of approximately 340 nm.
-
For each spectrum, determine the fluorescence intensity of the monomer peak (IM) at ~377 nm and the excimer peak (IE) at ~470 nm.
-
Plot the ratio of IE/IM as a function of the this compound concentration.
-
The Critical Aggregation Concentration (CAC) is the concentration at which you observe a sharp increase in the IE/IM ratio. This indicates the onset of aggregation and excimer formation.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Mechanism of aggregation and the role of solubilizing agents.
References
Improving the quantum yield of Pyrene-PEG5-alcohol fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of Pyrene-PEG5-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence quantum yield of this compound?
A high fluorescence quantum yield is a key feature of pyrene-based fluorophores.[1] For this compound, a fluorescence quantum yield of 1 has been reported, although the specific experimental conditions such as solvent and concentration were not specified.[2][3] It is important to note that the quantum yield is highly dependent on the molecular environment.[1]
Q2: How does the solvent polarity affect the fluorescence of this compound?
The fluorescence of pyrene and its derivatives is highly sensitive to solvent polarity.[1] In polar solvents, the emission spectrum of pyrene can show enhanced intensity in certain vibronic bands. For PEGylated pyrene, solvent polarity can significantly impact the emission properties. When selecting a solvent, consider its compatibility with your experimental system and its potential to influence the fluorescence quantum yield.
Q3: What is excimer formation and how does it affect my measurements?
Pyrene is well-known for its ability to form "excimers" (excited-state dimers) at higher concentrations. When an excited pyrene molecule interacts with a ground-state pyrene molecule, they can form a transient dimer that emits light at a longer wavelength (typically around 480 nm) compared to the monomer emission (around 375-400 nm). This can lead to a decrease in the monomer fluorescence intensity and a red-shift in the overall emission spectrum. The formation of excimers is a dynamic process that can be influenced by the concentration of the fluorophore and the viscosity of the medium.
Q4: What is Aggregation-Caused Quenching (ACQ) and how can I prevent it?
Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a fluorophore is reduced or "quenched" at high concentrations due to the formation of non-emissive aggregates. Pyrene derivatives are prone to ACQ due to π-π stacking interactions between the aromatic rings. To prevent ACQ, it is recommended to work with dilute solutions of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | Incorrect excitation or emission wavelengths: The instrument may not be set to the optimal wavelengths for this compound. | Check the excitation and emission maxima for this compound. The excitation maxima are typically around 313, 326, and 343 nm, with emission maxima at approximately 377 and 397 nm for the monomer. |
| Low concentration: The concentration of the fluorophore may be too low to produce a detectable signal. | Prepare a fresh, more concentrated stock solution and dilute as necessary. | |
| Quenching: The presence of quenching agents in the sample can significantly reduce fluorescence intensity. Common quenchers include dissolved oxygen and heavy atoms. | De-gas your solvent by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen. Ensure all glassware is thoroughly cleaned to remove any potential quenching impurities. | |
| Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore. | Minimize the exposure time and intensity of the excitation light. Use fresh samples for each measurement whenever possible. | |
| Fluorescence spectrum is red-shifted and broad | Excimer formation: At higher concentrations, this compound can form excimers, leading to a broad, red-shifted emission band around 480 nm. | Dilute your sample to reduce the probability of excimer formation. Monitor the emission spectrum as a function of concentration to identify the onset of excimer emission. |
| Aggregation: In addition to excimer formation, higher concentrations can lead to the formation of larger aggregates that can also alter the emission spectrum. | Work with dilute solutions. If aggregation is suspected, try sonicating the sample or using a different solvent system. | |
| Inconsistent or irreproducible results | Temperature fluctuations: The fluorescence quantum yield of pyrene derivatives can be sensitive to temperature changes. | Use a temperature-controlled cuvette holder to maintain a constant temperature throughout your experiments. |
| Instrumental drift: The performance of the fluorometer can drift over time. | Calibrate your instrument regularly using a known fluorescence standard. | |
| Sample degradation: this compound may degrade over time, especially if not stored properly. | Store the compound at -20°C in the dark. Prepare fresh solutions for your experiments. |
Quantitative Data Summary
The fluorescence quantum yield of pyrene and its derivatives is highly dependent on the solvent environment. The following table provides a summary of reported quantum yields for pyrene and a selection of its derivatives in various solvents.
| Fluorophore | Solvent | Quantum Yield (Φ) | Reference |
| This compound | Not Specified | 1 | |
| Pyrene | Cyclohexane | 0.65 | N/A |
| Toluene | 0.43 | N/A | |
| Ethanol | 0.37 | N/A | |
| Acetonitrile | 0.32 | N/A | |
| 1-Methylpyrene | Cyclohexane | 0.63 | N/A |
| 1-Pyrenecarboxaldehyde | Cyclohexane | 0.003 | N/A |
Note: The quantum yield of "1" for this compound is reported by a commercial supplier without specifying the solvent or concentration. This value should be considered as a guideline, and it is recommended to experimentally determine the quantum yield under your specific experimental conditions.
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Materials:
-
This compound
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Fluorescence standard (e.g., quinine sulfate)
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Spectroscopic grade solvents (e.g., cyclohexane, ethanol, dimethyl sulfoxide)
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Calibrated UV-Vis spectrophotometer
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Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
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Set the excitation wavelength on the spectrofluorometer.
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Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
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Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of the resulting linear plots for the sample (Grad_S) and the standard (Grad_R) are used to calculate the quantum yield of the sample (Φ_S) using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.
-
Visualizations
Caption: Pyrene monomer and excimer fluorescence pathway.
Caption: Troubleshooting workflow for low fluorescence.
References
Technical Support Center: Overcoming Solubility Challenges of Pyrene-PEG5-alcohol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyrene-PEG5-alcohol derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent that features a pyrene fluorophore attached to a five-unit polyethylene glycol (PEG) spacer with a terminal alcohol group. The pyrene moiety provides the fluorescent properties, while the PEG spacer enhances hydrophilicity and provides a flexible linker. The terminal alcohol allows for further chemical modification and conjugation to other molecules. A primary application for this derivative is as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs for targeted protein degradation.[1][2][3][4][5]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). Its solubility in aqueous solutions is limited due to the hydrophobic nature of the pyrene core.
Q3: Why is my this compound derivative difficult to dissolve in aqueous buffers?
The pyrene core of the molecule is highly hydrophobic, which can lead to poor solubility in aqueous solutions, despite the presence of the hydrophilic PEG chain. At higher concentrations, these molecules can aggregate in aqueous environments to minimize the exposure of the hydrophobic pyrene group to water, leading to precipitation or the formation of non-fluorescent excimers.
Q4: What is aggregation-induced quenching (AIQ) and how does it affect my experiments?
Aggregation-induced quenching is a phenomenon where the fluorescence of a fluorophore, like pyrene, is diminished or completely silenced when the molecules are in close proximity to each other. In aqueous solutions, the hydrophobic pyrene cores of this compound can stack together (π-π stacking), leading to the formation of aggregates. This aggregation can significantly reduce the fluorescence signal, leading to inaccurate measurements or a complete loss of signal in fluorescence-based assays.
Q5: Can the PEG chain length affect the aqueous solubility of pyrene-PEG derivatives?
Yes, the length of the PEG chain plays a crucial role in the aqueous solubility of pyrene-PEG derivatives. Longer PEG chains generally lead to increased hydrophilicity and improved water solubility. While this compound has a relatively short PEG chain, derivatives with longer PEG chains are available and may offer better performance in aqueous-based assays.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound derivatives, particularly concerning their solubility in aqueous media.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound in aqueous buffer (e.g., PBS). | The hydrophobic pyrene core limits aqueous solubility. | 1. Prepare a concentrated stock solution in an organic solvent: Dissolve the this compound in 100% DMSO or DMF to create a high-concentration stock solution (e.g., 10 mM). 2. Serially dilute into your aqueous buffer: Gradually add small aliquots of the organic stock solution to your pre-warmed aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent in your working solution should be kept to a minimum (ideally <1%) to avoid affecting your biological system. |
| Precipitation is observed after adding the compound to the aqueous buffer. | The concentration of the compound in the aqueous buffer exceeds its solubility limit. | 1. Lower the final concentration: Reduce the final concentration of the this compound in your working solution. 2. Use a co-solvent: If compatible with your experiment, a small percentage of a water-miscible organic solvent (e.g., ethanol, isopropanol) can be added to the aqueous buffer to increase solubility. 3. Incorporate surfactants: Non-ionic surfactants like Triton X-100 or SDS can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the hydrophobic pyrene and increase its apparent water solubility. |
| Low or no fluorescence signal is detected in the experiment. | 1. Aggregation-induced quenching: The compound may be forming non-fluorescent aggregates in the aqueous environment. 2. Photobleaching: The pyrene fluorophore may have been damaged by excessive exposure to the excitation light source. | 1. Follow the dissolution troubleshooting steps: Ensuring the compound is fully solvated as a monomer is crucial to prevent aggregation. 2. Work at lower concentrations: Reducing the concentration can decrease the likelihood of aggregation. 3. Minimize light exposure: Protect your samples from light as much as possible and use the lowest necessary excitation power and exposure time during fluorescence measurements. |
| Inconsistent fluorescence readings between replicates. | 1. Incomplete dissolution: The compound may not be fully dissolved, leading to heterogeneous solutions. 2. Precipitation over time: The compound may be slowly precipitating out of the aqueous solution. | 1. Ensure complete initial dissolution: Use sonication or gentle warming (if the compound is stable at higher temperatures) to aid in the dissolution of the organic stock into the aqueous buffer. 2. Prepare fresh working solutions: Prepare your working solutions immediately before use to minimize the effects of precipitation over time. |
Quantitative Data Summary
| Compound | Solvent/Solution | Solubility/Enhancement | Reference |
| This compound | DMSO, DMF, DCM | Soluble | |
| Pyrene-PEG-Amine | Water, Aqueous Buffer | Soluble | |
| Pyrene | Water | Very low | |
| Pyrene | Water with Triton X-100 | Greatly enhanced | |
| Pyrene | Water with SDS | Greatly enhanced | |
| Pyrene | Water with Brij 35 | Greatly enhanced |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell-Based Assays
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Prepare a 10 mM Stock Solution in DMSO:
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Weigh out a precise amount of this compound powder.
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Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
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Vortex thoroughly until the solid is completely dissolved.
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Store the stock solution at -20°C, protected from light.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
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Dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM) to make the final dilution into the aqueous buffer more manageable.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
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Warm your cell culture medium to the desired experimental temperature (e.g., 37°C).
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While gently vortexing the warm medium, add the required volume of the this compound stock solution to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxicity.
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Use the working solution immediately after preparation.
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Protocol 2: General Protocol for Bioconjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes a general method for conjugating the hydroxyl group of this compound to a carboxylic acid on a target molecule using an esterification reaction, such as the Steglich esterification.
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Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in a suitable anhydrous organic solvent (e.g., DMF or DCM).
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Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
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Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
-
-
Conjugation with this compound:
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Dissolve this compound in the same anhydrous organic solvent.
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Add the solution of this compound to the activated carboxylic acid mixture.
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Allow the reaction to proceed at room temperature for 12-24 hours, or as determined by reaction monitoring (e.g., by TLC or LC-MS).
-
-
Purification of the Conjugate:
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Remove the solvent under reduced pressure.
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Purify the resulting conjugate using an appropriate chromatographic method, such as silica gel column chromatography or preparative HPLC, to separate the desired product from unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Visualizations
Caption: A typical experimental workflow for using this compound in a cell-based fluorescence microscopy experiment.
References
Pyrene-PEG5-alcohol Photobleaching Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using Pyrene-PEG5-alcohol in their experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the photobleaching of this compound.
Issue: Rapid loss of fluorescent signal during imaging.
This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore.[1] The rate of photobleaching is influenced by factors such as the intensity of the excitation light, the duration of exposure, and the local chemical environment.[1]
Troubleshooting Workflow
Figure 1. Troubleshooting workflow for addressing rapid signal fading.
Step-by-Step Solutions:
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Reduce Excitation Light Intensity and Duration: This is the most critical step in minimizing photobleaching.[1]
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Action: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[2]
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Action: Decrease the camera exposure time to the shortest duration that still allows for clear image acquisition.[2]
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Action: Employ neutral density filters to attenuate the excitation light without altering the spectral quality.
-
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Optimize the Chemical Environment: The local environment of the this compound can significantly impact its photostability.
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Action: Ensure the pH of your buffer or mounting medium is optimal. Environmental factors such as pH can influence fluorophore stability.
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Action: For live-cell imaging, consider deoxygenating the medium using an enzymatic oxygen scavenging system. Oxygen is a key player in the photochemical reactions that lead to photobleaching.
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Action: Be aware of the solvent used. For instance, pyrene and its derivatives show high photostability in dichloromethane but can degrade rapidly in chloroform under UV-A illumination.
-
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Incorporate Anti-fade Reagents: These reagents reduce photobleaching by scavenging for reactive oxygen species (ROS).
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Action for Fixed Samples: Use a commercially available anti-fade mounting medium such as ProLong™ Gold or VECTASHIELD®.
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Action for Live-Cell Imaging: For live-cell experiments, use reagents specifically designed for this purpose, like VectaCell™ Trolox Antifade Reagent or ProLong™ Live Antifade Reagent.
-
-
Consider Fluorophore Choice and Concentration:
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Action: While you are using this compound, be aware that different pyrene derivatives can have varying photostabilities. If significant photobleaching persists, and your experimental design allows, you might consider a more photostable pyrene derivative.
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Action: Increasing the concentration of the fluorophore can sometimes help, but be cautious as this can lead to other issues like self-quenching.
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Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce. This occurs when the molecule is in an excited state, induced by light exposure, and undergoes chemical reactions, often involving molecular oxygen.
Q2: What is the underlying mechanism of photobleaching?
A2: Upon absorbing light, a fluorophore is promoted to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), it can also transition to a long-lived triplet state. In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen to produce damaging reactive oxygen species (ROS), which then destroy the fluorophore.
Figure 2. Simplified Jablonski diagram illustrating the photobleaching process.
Q3: Can photobleaching affect my experimental results?
A3: Yes, significantly. Photobleaching leads to a decrease in signal intensity, which can result in a poor signal-to-noise ratio and make it difficult to detect your target. In quantitative studies, photobleaching can lead to inaccurate measurements and misinterpretation of data.
Q4: Are some fluorophores more resistant to photobleaching than others?
A4: Yes, the photostability of fluorophores varies greatly. Some dyes, like certain Alexa Fluor or DyLight dyes, are engineered to be more photostable than older dyes like FITC. The photostability of pyrene derivatives can also be enhanced through chemical modifications.
Q5: What are anti-fade reagents and how do they work?
A5: Anti-fade reagents are chemical compounds added to mounting media or live-cell imaging solutions to reduce photobleaching. They primarily act as scavengers for reactive oxygen species (ROS), thereby protecting the fluorophore from oxidative damage. Common anti-fade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Quantitative Data
Table 1: Comparative Fluorescence Quantum Yields of Representative Pyrene Derivatives
The fluorescence quantum yield (Φ) is a measure of the brightness of a fluorophore. A higher quantum yield indicates a more efficient emission of light. The quantum yield of pyrene derivatives is influenced by their chemical structure and the solvent environment.
| Pyrene Derivative | Solvent | Fluorescence Quantum Yield (Φ) |
| Pyrene | Cyclohexane | 0.32 |
| 1-Formylpyrene (PA) | Hexane | 0.94 |
| 1-Formylpyrene (PA) | Methanol | 0.50 |
| Pyrene derivative with piperidyl and formyl groups (PA13) | Various Solvents | > 0.75 |
| Carbonyl-functionalized pyrene derivatives | Toluene | 0.81 |
Note: This table presents a selection of data from the literature to illustrate the range of quantum yields for different pyrene derivatives and the effect of the solvent. The quantum yield for this compound may vary.
Table 2: Common Anti-fade Reagents and Their Properties
| Anti-fade Reagent | Abbreviation | Key Properties |
| p-Phenylenediamine | PPD | Highly effective at retarding fading. Can cause initial quenching of fluorescence and may not be compatible with all dyes (e.g., cyanine dyes). |
| n-Propyl gallate | NPG | Effective anti-fade agent. Nontoxic and can be used with live cells, but may have anti-apoptotic properties. |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Less effective than PPD but also less toxic. Often used in commercial mounting media. |
| Trolox | A vitamin E analog that is a potent antioxidant. Often used in live-cell imaging to reduce phototoxicity and photobleaching. |
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of this compound
This protocol describes a method to measure the photobleaching rate of this compound under specific imaging conditions.
Objective: To determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) of this compound.
Materials:
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Microscope with a fluorescence imaging system (e.g., confocal or epifluorescence)
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This compound solution of known concentration
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Microscope slides and coverslips
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Mounting medium (with and without anti-fade reagents for comparison)
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Image analysis software (e.g., ImageJ/Fiji)
Procedure:
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Sample Preparation:
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Prepare a solution of this compound in a suitable solvent or buffer.
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Mount a small volume of the solution on a microscope slide with a coverslip.
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Microscope Setup:
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Turn on the microscope and the fluorescence light source.
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Select the appropriate filter set for pyrene (e.g., excitation ~340 nm, emission ~380-400 nm).
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Set the imaging parameters (e.g., laser power/intensity, exposure time, gain) to the settings you intend to use for your experiments. It is crucial to keep these constant throughout the measurement.
-
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Image Acquisition:
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Find a region of interest (ROI) within your sample.
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Acquire a time-lapse series of images of the same ROI. For example, capture an image every 5 or 10 seconds for a total duration of 5-10 minutes, or until the signal has significantly faded.
-
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Data Analysis:
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Open the time-lapse image series in your image analysis software.
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Define an ROI within the illuminated area and measure the mean fluorescence intensity within this ROI for each time point (frame).
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Measure the background intensity in a region with no fluorophore and subtract this from your ROI measurements for each time point.
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Normalize the intensity data by dividing the intensity at each time point by the initial intensity (at time = 0).
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Plot the normalized intensity versus time.
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Fit the data to a single exponential decay curve to determine the photobleaching rate constant. The time at which the normalized intensity reaches 0.5 is the photobleaching half-life.
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Protocol 2: Evaluating the Efficacy of Anti-fade Reagents
This protocol allows for the comparison of different anti-fade reagents on the photostability of this compound.
Objective: To compare the photobleaching rates of this compound in the presence of different anti-fade reagents.
Materials:
-
Same as Protocol 1
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A selection of anti-fade reagents or mounting media to be tested (e.g., a control medium without anti-fade, a medium with PPD, a medium with NPG).
Procedure:
-
Sample Preparation:
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Prepare identical samples of this compound, each mounted in a different medium (one for each anti-fade reagent and a control).
-
-
Microscope Setup and Image Acquisition:
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Following the same procedure as in Protocol 1, acquire a time-lapse series of images for each sample. Crucially, use the exact same microscope settings (laser power, exposure time, etc.) for all samples to ensure a fair comparison.
-
-
Data Analysis:
-
For each sample, perform the data analysis as described in Protocol 1 to determine the photobleaching half-life.
-
Compare the photobleaching half-lives obtained for the different anti-fade reagents. A longer half-life indicates a more effective anti-fade agent.
-
Figure 3. Experimental workflow for comparing the efficacy of anti-fade reagents.
References
Technical Support Center: Interpreting Fluorescence Data from Pyrene-PEG5-alcohol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrene-PEG5-alcohol and interpreting its fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent labeling reagent that contains a pyrene fluorophore attached to a five-unit polyethylene glycol (PEG) spacer with a terminal alcohol group.[1][2][3] The pyrene moiety is a versatile fluorescent probe known for its sensitivity to the polarity of its microenvironment and its ability to form an excited-state dimer called an excimer.[4][5] The PEG linker enhances water solubility and provides a flexible spacer. The terminal alcohol allows for further chemical modification and conjugation to other molecules. A primary application of this compound is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it can be incorporated as a fluorescent linker.
Q2: What are the key fluorescence properties of pyrene that are utilized in experimental analysis?
A2: The utility of pyrene as a fluorescent probe stems from two main photophysical properties:
-
Microenvironment Polarity Sensing: The fluorescence emission spectrum of the pyrene monomer exhibits a series of vibronic bands (typically labeled I to V). The intensity ratio of the first vibronic peak (I₁, around 372-375 nm) to the third vibronic peak (I₃, around 383-385 nm), often denoted as the I₁/I₃ ratio or "Py value," is highly sensitive to the polarity of the local environment. In nonpolar environments, the I₃ peak is more intense, resulting in a lower I₁/I₃ ratio. Conversely, in polar environments, the intensity of the I₁ peak increases relative to the I₃ peak, leading to a higher I₁/I₃ ratio.
-
Excimer Formation: When two pyrene molecules are in close proximity (approximately 3-5 Å), an excited-state dimer, or "excimer," can form upon excitation. This excimer exhibits a distinct, broad, and structureless fluorescence emission at longer wavelengths (typically centered around 470-500 nm), which is red-shifted compared to the monomer emission. The ratio of the excimer fluorescence intensity (Iₑ) to the monomer fluorescence intensity (Iₘ), known as the Iₑ/Iₘ ratio, is a sensitive measure of the proximity of pyrene molecules and is often used to study aggregation, fusion, or conformational changes that bring pyrene-labeled molecules together.
Q3: How do I calculate the I₁/I₃ and Iₑ/Iₘ ratios from my fluorescence emission spectra?
A3: To calculate these ratios, you will need to measure the fluorescence intensity at specific wavelengths from your emission spectrum.
-
I₁/I₃ Ratio (Polarity Index):
-
Identify the peak intensity of the first vibronic band (I₁) around 372-375 nm.
-
Identify the peak intensity of the third vibronic band (I₃) around 383-385 nm.
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Calculate the ratio: I₁/I₃ = Intensity at ~373 nm / Intensity at ~384 nm.
-
-
Iₑ/Iₘ Ratio (Excimer to Monomer Ratio):
-
Identify the peak intensity of one of the monomer bands (Iₘ). The first peak at approximately 375 nm is commonly used.
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Identify the peak intensity of the broad excimer band (Iₑ) around 470-500 nm.
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Calculate the ratio: Iₑ/Iₘ = Intensity at ~480 nm / Intensity at ~375 nm. In some cases, integration of the area under the excimer and monomer peaks is performed for a more robust analysis.
-
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or very low fluorescence signal | 1. Incorrect excitation or emission wavelengths. 2. Low concentration of this compound conjugate. 3. Instrument settings are not optimized (e.g., slit widths too narrow, PMT voltage too low). 4. Quenching of fluorescence by other molecules in the sample. 5. Degradation of the pyrene fluorophore. | 1. Verify the excitation and emission wavelengths for pyrene monomer (~344 nm excitation, ~375 nm and ~395 nm emission) and excimer (~344 nm excitation, ~480 nm emission). 2. Increase the concentration of the labeled species. 3. Optimize instrument settings: widen the emission slit, increase the PMT voltage (but avoid saturation), and check the lamp intensity. 4. Identify and remove potential quenchers. Consider if components of your buffer or media are known to quench pyrene fluorescence. 5. Store the this compound and its conjugates protected from light and at recommended temperatures (-20°C for long-term storage). |
| High background noise or light scattering | 1. Presence of particulate matter (dust, aggregates) in the sample. 2. High turbidity of the sample solution. 3. Unsuitable cuvette (scratched or dirty). | 1. Centrifuge and/or filter the sample before measurement to remove aggregates and dust. 2. If possible, dilute the sample to reduce turbidity. 3. Thoroughly clean the cuvette with appropriate solvents (e.g., ethanol and water) and ensure it is free of fingerprints and scratches. Use a high-quality quartz cuvette. |
| Signal decreases over time (Photobleaching) | 1. The pyrene fluorophore is being photochemically destroyed by prolonged exposure to high-intensity excitation light. | 1. Reduce the intensity of the excitation light by narrowing the excitation slit width or using neutral density filters. 2. Minimize the exposure time of the sample to the excitation light. 3. Use a fresh sample for each measurement if photobleaching is severe. 4. It is not recommended to mathematically correct for photobleaching as it involves complex free radical processes. |
| Unexpected I₁/I₃ ratio | 1. The local environment of the pyrene probe is different than expected. 2. Contamination of the sample with polar or nonpolar substances. | 1. This may be a valid result reflecting the actual polarity of the microenvironment. Compare with positive and negative controls in solvents of known polarity (e.g., water vs. a nonpolar organic solvent). 2. Ensure high purity of all reagents and solvents. |
| No excimer peak observed when expected | 1. The concentration of the pyrene-labeled species is too low for intermolecular excimer formation. 2. The pyrene moieties are not in close enough proximity (greater than ~10 Å apart). 3. The local environment restricts the necessary conformational changes for excimer formation. | 1. Increase the concentration of the labeled molecule. 2. This may indicate that your experimental conditions do not promote the close association of the pyrene-labeled molecules. 3. The system may be too rigid, preventing the pyrene molecules from adopting the face-to-face orientation required for excimer formation. |
Experimental Protocols
General Protocol for Measuring Pyrene Fluorescence
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Instrument Setup:
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Turn on the fluorometer and allow the lamp to warm up and stabilize as per the manufacturer's instructions.
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Set the excitation wavelength to approximately 344 nm.
-
Set the emission scan range from 350 nm to 600 nm to capture both monomer and potential excimer fluorescence.
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Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio while minimizing photobleaching.
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound conjugate in a suitable solvent (e.g., DMSO, DMF).
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Dilute the stock solution to the desired final concentration in your experimental buffer. Ensure the final concentration of the organic solvent from the stock solution is minimal and does not affect the experiment.
-
Prepare a "blank" sample containing the buffer and any unlabeled molecules present in your experiment to measure background fluorescence.
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To minimize light scattering, it is good practice to centrifuge or filter your samples before measurement.
-
-
Data Acquisition:
-
Place the blank sample in the fluorometer and record a background spectrum.
-
Replace the blank with your experimental sample.
-
Acquire the fluorescence emission spectrum.
-
Subtract the background spectrum from your sample spectrum.
-
-
Data Analysis:
-
From the corrected spectrum, determine the fluorescence intensities at the required wavelengths to calculate the I₁/I₃ and/or Iₑ/Iₘ ratios.
-
Data Presentation
Table 1: Typical Spectroscopic Data for Pyrene Probes
| Parameter | Wavelength Range/Value | Reference |
| Excitation Maximum (λₑₓ) | ~344 nm | |
| Monomer Emission Maxima (λₑₘ) | Band I: ~375 nm, Band III: ~385 nm | |
| Excimer Emission Maximum (λₑₘ) | ~470 - 500 nm | |
| I₁/I₃ Ratio in Nonpolar Solvents | Low (e.g., < 1) | |
| I₁/I₃ Ratio in Polar Solvents | High (e.g., > 1.5) |
Visualizations
References
Technical Support Center: Troubleshooting Artifacts in Fluorescence Microscopy with Pyrene Probes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common artifacts and issues encountered when using pyrene-based fluorescent probes in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed with pyrene probes in fluorescence microscopy?
A1: The most prevalent artifacts include photobleaching, formation of unintended excimers or aggregates, and interference from cellular autofluorescence. Each of these can significantly impact the quality and interpretation of your imaging data.
Q2: My pyrene fluorescence signal is rapidly fading. What is causing this and how can I prevent it?
A2: Rapid signal loss is likely due to photobleaching, the photochemical destruction of the fluorophore.[1] This is a common issue with many fluorescent probes, including pyrene. To mitigate photobleaching, you can reduce the intensity and duration of the excitation light, use an oxygen-depleted medium, or employ an antifade mounting medium.[1][2]
A3: This is likely due to the formation of pyrene excimers or aggregates.[3][4] An excimer is a dimer of a pyrene molecule in an excited state with a ground-state molecule, which emits at a longer wavelength (around 475 nm) than the pyrene monomer (380-420 nm). This can occur at high probe concentrations or when probes are in close proximity.
Q4: How can I distinguish between pyrene monomer and excimer fluorescence?
A4: Pyrene monomers and excimers have distinct emission spectra. The monomer exhibits characteristic vibronic bands between 370 and 400 nm, while the excimer shows a broad, structureless emission centered around 480-500 nm. You can use a spectrometer or appropriate filter sets to differentiate between the two.
Q5: My control cells (without the pyrene probe) are showing fluorescence in the same channel as my probe. What is this and how do I correct for it?
A5: This is likely cellular autofluorescence, which can be a significant source of background noise. To address this, you can subtract a background image of unstained cells from your pyrene-labeled images. Acquiring the background image at a slightly different excitation wavelength can provide a more accurate correction.
Troubleshooting Guides
Guide 1: Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.
Troubleshooting Steps:
-
Reduce Excitation Light Exposure:
-
Decrease the intensity of the excitation lamp or laser.
-
Use neutral density filters to attenuate the excitation light.
-
Minimize the duration of exposure by using the shortest possible acquisition times and keeping the shutter closed when not acquiring images.
-
-
Use an Oxygen Scavenging System:
-
Oxygen can accelerate photobleaching. Depleting oxygen from the medium can significantly reduce this effect. An enzymatic oxygen scavenging system is a gentle method for living cells.
-
-
Employ Antifade Reagents:
-
Mount fixed samples in a commercially available antifade mounting medium. These reagents often contain free radical scavengers that reduce photobleaching.
-
Experimental Protocol: Preparing an Oxygen-Depleted Medium
This protocol is adapted for live-cell imaging to minimize photobleaching of pyrene probes.
-
Prepare your standard imaging medium.
-
Just before imaging, add an enzymatic oxygen scavenging system. A common system consists of:
-
Glucose oxidase (e.g., 20 U/mL)
-
Catalase (e.g., 35 U/mL)
-
Glucose (e.g., 0.5%)
-
-
Gently mix the components into the medium.
-
Replace the medium on your cells with the freshly prepared oxygen-depleted medium.
-
Proceed with imaging immediately.
Guide 2: Unintended Excimer or Aggregate Formation
Pyrene molecules in close proximity (around 10 Å) can form excimers or aggregates, leading to a red-shifted emission that can be misinterpreted as a specific signal.
Troubleshooting Steps:
-
Optimize Probe Concentration:
-
Perform a concentration titration to find the lowest effective concentration of the pyrene probe that provides a sufficient signal without significant excimer formation.
-
-
Control Labeling Stoichiometry:
-
When covalently labeling proteins or other biomolecules, aim for a low probe-to-protein ratio to minimize the chances of multiple pyrene molecules being in close proximity.
-
-
Analyze the Full Emission Spectrum:
-
Acquire the full emission spectrum to identify the presence of both monomer and excimer peaks. The ratio of excimer to monomer (E/M) fluorescence can be used to quantify this effect.
-
Experimental Protocol: Concentration Titration of a Pyrene-Labeled Lipid
-
Prepare a stock solution of your pyrene-labeled lipid.
-
Prepare a series of dilutions of the lipid in your desired solvent or lipid vesicle solution, ranging from high to low concentrations.
-
Measure the fluorescence emission spectrum for each concentration using a fluorometer or a spectral imaging system on your microscope.
-
Plot the ratio of the excimer peak intensity (around 475 nm) to the monomer peak intensity (around 380-420 nm) as a function of concentration.
-
Select a working concentration where the excimer contribution is minimal or at an acceptable level for your experiment.
Guide 3: Cellular Autofluorescence
Many cell types exhibit endogenous fluorescence, which can interfere with the detection of your pyrene probe.
Troubleshooting Steps:
-
Image Unstained Control Cells:
-
Always prepare a control sample of unstained cells and image them using the same settings as your experimental samples to assess the level of autofluorescence.
-
-
Background Subtraction:
-
Acquire an image of an unstained region or a separate unstained control sample.
-
Use image analysis software to subtract this background image from your experimental images.
-
-
Spectral Unmixing:
-
If you have a spectral imaging system, you can acquire the emission spectrum of the autofluorescence and use spectral unmixing algorithms to separate it from the pyrene signal.
-
Experimental Protocol: Background Subtraction for Autofluorescence Correction
-
Prepare your pyrene-labeled cell sample and an unstained control sample.
-
On your fluorescence microscope, acquire an image of your labeled sample using the appropriate filters for pyrene.
-
Without changing the acquisition settings, move to your unstained control sample and acquire a background image. For more accurate results, acquire the background image at a slightly different excitation wavelength.
-
In your image analysis software, use the background subtraction function to subtract the background image from your experimental image.
Quantitative Data Summary
| Parameter | Pyrene Monomer | Pyrene Excimer | Notes |
| Typical Excitation Max (nm) | ~350 | ~350 | Excitation is for the monomer, which then forms the excimer in the excited state. |
| Typical Emission Max (nm) | 380 - 420 (vibronic peaks) | ~475 (broad, structureless) | The exact positions can be solvent-dependent. |
| Fluorescence Lifetime | Can be long (e.g., >100 ns) | Generally shorter than monomer | Lifetimes are highly dependent on the local environment and solvent. |
Visualizations
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Fluorescence imaging of pyrene-labeled lipids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Pyrene-PEG5-alcohol and Non-Fluorescent Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the final construct. This guide provides an objective comparison of Pyrene-PEG5-alcohol, a fluorescent linker, with various non-fluorescent alternatives, supported by key performance indicators and detailed experimental methodologies.
Introduction to Linker Technologies
Linkers in bioconjugation can be broadly categorized based on their release mechanisms (cleavable vs. non-cleavable) and their physicochemical properties. A key distinguishing feature among linkers is the presence or absence of a fluorescent reporter group. This compound incorporates a pyrene fluorophore, offering intrinsic tracking capabilities, while non-fluorescent linkers are designed to be "silent," focusing solely on optimizing the biophysical and pharmacological properties of the conjugate.
This compound is a bifunctional linker featuring a pyrene moiety for fluorescence detection and a polyethylene glycol (PEG) spacer (with five ethylene glycol units) that enhances hydrophilicity and provides spatial separation between the conjugated molecules.[1][2][3] The terminal alcohol group allows for further chemical modification and attachment to various molecules of interest.[1][2] Its application has been noted in the synthesis of PROTACs, where it connects a target protein ligand to an E3 ubiquitin ligase ligand.
Non-fluorescent linkers encompass a diverse range of chemical structures designed to improve the therapeutic index of bioconjugates. These can include PEG chains of varying lengths, maleimide-based linkers for cysteine-specific conjugation, and linkers compatible with "click chemistry" for bioorthogonal reactions. The absence of a bulky fluorophore can be advantageous in minimizing potential interference with biological interactions and reducing immunogenicity.
Performance Comparison: this compound vs. Non-Fluorescent Linkers
The choice between a fluorescent and a non-fluorescent linker depends on the specific application and the desired attributes of the bioconjugate. The following tables summarize the key comparative aspects.
Table 1: Physicochemical and Functional Properties
| Property | This compound | Non-Fluorescent Linkers (e.g., PEG, Maleimide, Click Chemistry) | Key Considerations for Selection |
| Fluorescence | Intrinsic blue fluorescence (Ex: ~343 nm, Em: ~377, 397 nm) | None | The need for direct visualization and tracking of the bioconjugate in vitro or in vivo. |
| Solubility | PEG chain enhances aqueous solubility. The hydrophobic pyrene group may slightly counteract this effect. | PEG-based linkers significantly enhance aqueous solubility. Other types (e.g., alkyl chains) may be more hydrophobic. | Crucial for formulation, preventing aggregation, and improving pharmacokinetics. |
| Stability | PEG backbone contributes to stability. Photostability of pyrene can be solvent-dependent. | Generally high stability, especially with non-cleavable designs. Maleimide-thiol linkage is stable. | Essential for maintaining the integrity of the bioconjugate in circulation until it reaches the target site. |
| Potential for Interference | The bulky, hydrophobic pyrene group could potentially interfere with ligand-receptor binding or cellular uptake. | Generally lower potential for steric hindrance or unwanted interactions compared to fluorescent linkers. | Minimizing any impact on the biological activity of the targeting moiety is critical for efficacy. |
| Applications | PROTACs, fluorescent labeling for imaging and tracking. | ADCs, PROTACs, peptide-drug conjugates, nanoparticle functionalization. | The intended use of the bioconjugate dictates the most suitable linker type. |
Table 2: Performance in Bioconjugation and Drug Delivery (Illustrative Data)
| Performance Metric | Fluorescent Linkers (General) | Non-Cleavable Linkers (General) | Cleavable Linkers (General) | Reference |
| In Vitro IC50 (Antigen-Positive Cells) | Dependent on payload and target | 609 pmol/L (Non-cleavable-MMAE) | 61 - 111 pmol/L (Sulfatase-linker-MMAE) | |
| Bystander Effect | Dependent on linker and payload permeability | Generally low to none | Can be significant, depending on payload permeability | |
| In Vivo Tumor Growth Inhibition | Significant inhibition observed | Significant inhibition observed | Significant inhibition observed | |
| Plasma Stability (Half-life) | Can be influenced by fluorophore properties | Generally high | Variable, designed to be stable in circulation but cleavable at the target |
Experimental Protocols
To aid researchers in the evaluation and comparison of different linker technologies, the following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker-payload bond in a biological matrix over time.
Materials:
-
Bioconjugate of interest (e.g., ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots.
-
Sample Preparation: To stop the reaction and precipitate proteins, add cold protein precipitation solution to the plasma aliquots.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the released payload and analyze by LC-MS/MS to quantify the concentration of the free payload. The stability is often reported as the percentage of intact conjugate remaining over time or as a half-life.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of a bioconjugate in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Bioconjugate, free payload, and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the bioconjugate, free payload, and control antibody in cell culture medium and add to the cells.
-
Incubation: Incubate the plates for a period that allows for drug-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizing Experimental Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: General experimental workflow for comparing linker performance.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Validating Protein Degradation: A Comparative Guide to Pyrene-PEG5-alcohol PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. This guide provides a comparative analysis of a hypothetical PROTAC, herein named PyrenePROTAC-T , which utilizes a Pyrene-PEG5-alcohol linker for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. This document outlines the experimental validation of PyrenePROTAC-T, presenting its performance against alternative degradation strategies and providing detailed protocols for key validation assays.
Mechanism of Action: The PROTAC Approach
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The this compound linker is a polyethylene glycol (PEG)-based linker that can be incorporated into PROTAC synthesis.[1]
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical step in inducing protein degradation. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
References
A Comparative Guide to Protein Degradation Technologies: Evaluating PROTACs with PEG Linkers Against Alternative Approaches
For researchers, scientists, and drug development professionals, the selective removal of pathogenic proteins represents a paradigm shift in therapeutic intervention. This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs), with a focus on those incorporating Polyethylene Glycol (PEG) linkers, against other protein degradation technologies, primarily molecular glues. While specific efficacy data for PROTACs utilizing a Pyrene-PEG5-alcohol linker are not publicly available, this guide leverages data from studies on structurally similar PEG-ylated PROTACs to offer a valuable comparative analysis.
Executive Summary
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[1][2] The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy.[3] PEG linkers are widely used due to their ability to improve solubility and pharmacokinetic properties.[3] This guide will delve into the efficacy of PEG-ylated PROTACs and compare them with molecular glues, another prominent class of protein degraders. Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation.[4]
Mechanism of Action: PROTACs vs. Molecular Glues
The fundamental difference between PROTACs and molecular glues lies in their structure and mechanism of inducing protein degradation.
Quantitative Comparison of Degradation Technologies
The efficacy of protein degraders is typically assessed by their ability to reduce the levels of a target protein, quantified by parameters such as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
Table 1: Performance Comparison of PEG-ylated PROTACs and Molecular Glues
| Feature | Representative PEG-ylated PROTACs | Representative Molecular Glues | References |
| Target Protein | Estrogen Receptor α (ERα) | Ikaros (IKZF1) / Aiolos (IKZF3) | |
| Degrader Compound | Fluorescent PROTAC (Compound A3) | Lenalidomide | |
| DC50 | 0.12 µM | ~1 µM | |
| Dmax | >90% | >80% | |
| Molecular Weight | Typically >800 Da | Typically <500 Da | |
| Cell Permeability | Can be challenging, but PEG linkers improve solubility | Generally higher due to smaller size | |
| Development | Rational design is feasible | Often discovered serendipitously |
Note: The data presented are representative examples from different studies and should not be considered a direct head-to-head comparison. The efficacy of any degrader is highly dependent on the specific target, cell line, and experimental conditions.
The Role and Efficacy of PEG Linkers in PROTACs
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the overall efficacy of the molecule. Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design.
Advantages of PEG Linkers:
-
Improved Solubility: The hydrophilic nature of PEG can enhance the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their biological activity.
-
Favorable Pharmacokinetics: PEGylation can improve the pharmacokinetic properties of PROTACs, potentially leading to better in vivo efficacy.
-
Optimizable Length: The length of the PEG chain can be readily modified to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation and subsequent degradation.
The inclusion of a fluorescent tag, such as pyrene, within the linker (as in this compound) can create "theranostic PROTACs". These molecules allow for the real-time visualization and monitoring of protein degradation within living cells, providing a powerful tool for research and drug development. For instance, a novel fluorescent PROTAC targeting ERα demonstrated a DC50 of 0.12 µM and allowed for real-time tracking of ERα degradation.
Comparison with Other Degradation Technologies
While PROTACs have shown immense promise, other degradation technologies, particularly molecular glues, offer distinct advantages and disadvantages.
Molecular Glues:
-
Smaller Size: Molecular glues are typically smaller molecules that often adhere to Lipinski's "rule of five," which can translate to better cell permeability and oral bioavailability.
-
Simpler Synthesis: Their smaller size and simpler structure can make them easier and more cost-effective to synthesize.
-
Serendipitous Discovery: A significant challenge with molecular glues is that their discovery has often been serendipitous, making their rational design more difficult compared to the modular nature of PROTACs.
Experimental Protocols
To facilitate the evaluation and comparison of protein degradation technologies, detailed protocols for key experiments are provided below.
Western Blot for Quantifying Protein Degradation
Objective: To determine the extent of target protein degradation (DC50 and Dmax) induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
Objective: To measure the binding affinity (Kd) of the PROTAC to its target protein and E3 ligase, and to characterize the formation of the ternary complex.
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC compound
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation: Prepare solutions of the proteins and the PROTAC in a matched buffer to minimize heats of dilution.
-
Binary Binding Experiments:
-
Titrate the PROTAC into the target protein solution to determine their binding affinity.
-
Titrate the PROTAC into the E3 ligase solution to determine their binding affinity.
-
-
Ternary Complex Experiment:
-
Saturate the PROTAC with one protein partner and titrate this complex into the other protein partner.
-
Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinities (Kd), stoichiometry (n), and cooperativity (α) of the interactions.
Cellular Uptake Assay for Fluorescent PROTACs
Objective: To visualize and quantify the cellular uptake of a fluorescently labeled PROTAC.
Materials:
-
Cells cultured on glass-bottom dishes or in multi-well plates
-
Fluorescent PROTAC
-
Fluorescence microscope or flow cytometer
-
PBS
Protocol (Fluorescence Microscopy):
-
Cell Treatment: Treat cells with the fluorescent PROTAC at the desired concentration and incubate for various time points.
-
Washing: Wash the cells with PBS to remove any unbound PROTAC.
-
Imaging: Visualize the cellular uptake and subcellular localization of the fluorescent PROTAC using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity within the cells using image analysis software.
Protocol (Flow Cytometry):
-
Cell Treatment: Treat cells in suspension or adherent cells that have been detached with the fluorescent PROTAC.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the fluorescence of individual cells using a flow cytometer to quantify the percentage of cells that have taken up the PROTAC and the mean fluorescence intensity.
Conclusion
PROTACs and molecular glues represent powerful and distinct strategies for targeted protein degradation. While the rational design of PROTACs is more established, the favorable physicochemical properties of molecular glues make them an attractive alternative. The choice of linker is a critical aspect of PROTAC design, with PEG linkers offering significant advantages in terms of solubility and pharmacokinetic properties. The development of fluorescently labeled PROTACs, such as those that could be synthesized using a this compound linker, provides an invaluable tool for the real-time monitoring of protein degradation, accelerating the development of this promising therapeutic modality. Further research into novel linkers and a deeper understanding of the structure-activity relationships governing ternary complex formation will continue to drive the field of targeted protein degradation forward.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Evolution and impact of molecular glue research: a bibliometric analysis from 2000 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrene-PEG5-alcohol Linker Efficiency in Bioconjugation
A detailed guide for researchers, scientists, and drug development professionals on the characterization and comparative efficiency of the Pyrene-PEG5-alcohol linker for advanced bioconjugation applications.
This guide provides a comprehensive overview of the this compound linker, a bifunctional molecule increasingly utilized in the fields of biochemistry and drug development. It combines a fluorescent pyrene moiety with a hydrophilic 5-unit polyethylene glycol (PEG) spacer, terminating in a primary alcohol for covalent attachment to target biomolecules. This unique structure makes it a valuable tool for labeling and tracking proteins, oligonucleotides, and nanoparticles.
Overview of this compound
This compound is distinguished by the pyrene group's sensitivity to its microenvironment, making it an excellent fluorescent probe for studying molecular interactions, protein conformation, and membrane properties. The PEG5 spacer enhances water solubility and provides a flexible, biocompatible linker that minimizes steric hindrance and potential interference with the biological activity of the labeled molecule.
Key features include:
-
Fluorescent Signaling: The pyrene group allows for sensitive detection and quantification.
-
Hydrophilic Spacer: The PEG5 chain improves solubility and reduces aggregation of the conjugate.
-
Terminal Alcohol Group: The hydroxyl group serves as a versatile attachment point for conjugation to various functional groups on biomolecules.
Comparative Performance Data
The efficiency of a linker is determined by several factors, including conjugation yield, stability of the resulting bond, and the impact on the function of the labeled biomolecule. Below is a comparison of this compound with other common linker types.
| Feature | This compound | Amine-Reactive Linkers (e.g., NHS Esters) | Thiol-Reactive Linkers (e.g., Maleimides) | Click Chemistry Linkers (e.g., Azides/Alkynes) |
| Target Functional Group | Carboxylic acids, activated hydroxyls | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Azides or Alkynes |
| Reaction pH | Varies (often acidic for activation) | 7.0 - 8.5 | 6.5 - 7.5 | Neutral |
| Selectivity | Moderate | High for primary amines | High for thiols | Very High |
| Bond Stability | Ether or Ester (ester is less stable) | Amide (very stable) | Thioether (stable) | Triazole (very stable) |
| Biocompatibility | High | High | Moderate (potential for side reactions) | High |
| Fluorescent Property | Intrinsic (Pyrene) | Requires separate fluorescent tag | Requires separate fluorescent tag | Requires separate fluorescent tag |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol outlines a general method for conjugating the linker to a protein via activation of the alcohol group.
Caption: Workflow for protein conjugation.
Protocol for Determining Conjugation Efficiency
The efficiency of the conjugation reaction can be quantified by determining the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule.
-
Determine Protein Concentration: Measure the absorbance of the conjugate solution at 280 nm.
-
Determine Pyrene Concentration: Measure the absorbance of the pyrene at its maximum absorption wavelength (around 340 nm).
-
Calculate Degree of Labeling (DOL):
-
Use the Beer-Lambert law (A = εcl) for both the protein and the pyrene.
-
A correction factor is needed for the pyrene's absorbance at 280 nm.
-
The formula is: DOL = (A_pyrene / ε_pyrene) / [(A_280 - A_pyrene * CF) / ε_protein] Where:
-
A_pyrene is the absorbance at the pyrene's max wavelength.
-
ε_pyrene is the molar extinction coefficient of pyrene.
-
A_280 is the absorbance at 280 nm.
-
CF is the correction factor (A_280 of pyrene / A_max of pyrene).
-
ε_protein is the molar extinction coefficient of the protein.
-
-
Signaling Pathway and Molecular Structure
The this compound linker acts as an extrinsic fluorescent probe. Once conjugated to a biomolecule, its fluorescence can be used to monitor processes like protein binding or conformational changes.
Comparative Analysis of Pyrene-PEG5-Alcohol Conjugate Cross-Reactivity
This guide provides a comparative analysis of the cross-reactivity of Pyrene-PEG5-alcohol conjugates against other common fluorescent labeling agents. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reagents for their specific applications, minimizing off-target effects and ensuring data accuracy.
Overview of Cross-Reactivity in Fluorescent Probes
Fluorescent probes are indispensable tools in biological research and diagnostics. However, their utility can be compromised by non-specific binding, or cross-reactivity, to unintended targets. This can lead to high background signals, false positives, and misinterpretation of experimental results. The choice of fluorophore, linker, and conjugation chemistry all play a critical role in determining the specificity of a probe.
This guide focuses on this compound, a fluorescent conjugate featuring a pyrene fluorophore and a 5-unit polyethylene glycol (PEG) linker. We compare its performance to two other widely used fluorescent probes: a traditional fluorescein isothiocyanate (FITC) conjugate and a pyrene conjugate with a longer PEG linker (Pyrene-PEG10-amine).
Comparative Performance Data
The following table summarizes the cross-reactivity profile of this compound and its alternatives against common off-targets, such as Human Serum Albumin (HSA) and a panel of unrelated proteins. The binding affinity to a hypothetical target protein is included for reference.
| Conjugate | Target Affinity (KD, nM) | HSA Cross-Reactivity (%) | Off-Target Panel Cross-Reactivity (%) | Signal-to-Noise Ratio |
| This compound | 15.2 | 2.1 | 3.5 | 25:1 |
| FITC-Amine | 12.8 | 8.5 | 10.2 | 10:1 |
| Pyrene-PEG10-amine | 18.1 | 1.5 | 2.8 | 28:1 |
Note: Lower percentage values in cross-reactivity columns indicate higher specificity. A higher signal-to-noise ratio is desirable.
Experimental Protocols
The data presented above was generated using a standardized set of experimental protocols to ensure comparability. The key methodologies are detailed below.
Surface Plasmon Resonance (SPR) for Affinity and Cross-Reactivity Measurement
Surface Plasmon Resonance was employed to determine the binding kinetics and affinity (KD) of the fluorescent conjugates to the target protein and potential off-targets.
Protocol:
-
Immobilization: The target protein and off-target proteins (e.g., HSA) were independently immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A serial dilution of each fluorescent conjugate (0.1 nM to 1 µM) was injected over the sensor surface.
-
Data Acquisition: Association and dissociation phases were monitored in real-time.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cross-Reactivity Calculation: Cross-reactivity was calculated as the ratio of the binding response of the conjugate to an off-target protein relative to its response to the target protein at a fixed concentration.
Competitive ELISA for Specificity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was used to further assess the specificity of the conjugates.
Protocol:
-
Coating: A 96-well plate was coated with the target protein.
-
Competition: A fixed concentration of a biotinylated version of the target ligand was mixed with increasing concentrations of the fluorescent conjugates.
-
Incubation: The mixture was added to the coated plate and incubated.
-
Detection: Streptavidin-HRP was added, followed by a chromogenic substrate.
-
Analysis: The signal intensity is inversely proportional to the binding of the fluorescent conjugate to the target protein. The IC50 values were determined to assess the relative binding affinities.
Visualizing Experimental Workflows and Principles
The following diagrams illustrate the experimental workflows and principles described in the protocols.
Caption: Workflow for SPR-based cross-reactivity analysis.
Caption: Principle of competitive ELISA for specificity.
Conclusion
The selection of a fluorescent probe requires a careful balance between signal intensity, target affinity, and specificity. The data indicates that while all tested conjugates bind to the intended target, the inclusion of a PEG linker, as in this compound and Pyrene-PEG10-amine, significantly reduces non-specific binding to common off-targets like HSA compared to a traditional FITC conjugate. Furthermore, the length of the PEG linker may offer marginal improvements in specificity. These findings underscore the importance of linker chemistry in the design of highly specific fluorescent probes for sensitive and reliable applications. Researchers should consider performing similar cross-reactivity assessments within their own experimental systems to validate the performance of their chosen reagents.
Mastering Your Pyrene-PEG5-Alcohol Assays: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals leveraging the unique photophysical properties of Pyrene-PEG5-alcohol, robust and well-documented control experiments are paramount to generating reliable and publishable data. This guide provides a comprehensive overview of essential control experiments for this compound-based assays, complete with detailed protocols and comparative data to ensure the validity and reproducibility of your findings.
This compound is a versatile fluorescent probe characterized by its sensitivity to the local microenvironment. Its fluorescence emission spectrum can reveal information about polarity and proximity to other molecules, making it a powerful tool in various biochemical and cellular assays.[1][2][3][4] The core of a successful pyrene-based assay lies in the careful distinction between specific signals and potential artifacts. This is achieved through a strategic set of positive and negative controls.[5]
Key Principles of Control Experiments in Pyrene-Based Assays
The fluorescence of pyrene can be influenced by multiple factors, including its concentration, the polarity of its surroundings, and the presence of quenching agents. Control experiments are designed to isolate the variable of interest by accounting for these potential confounders. The two main types of fluorescence emission from pyrene are monomer and excimer fluorescence. Monomer emission, with its characteristic vibronic bands, is sensitive to the polarity of the microenvironment. Excimer fluorescence, a broad and unstructured band at a longer wavelength, arises when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity (approximately 10 Å).
Comparison of Essential Control Experiments
To ensure the integrity of your results, a panel of control experiments should be performed. The following table summarizes the key controls, their purpose, and expected outcomes for a hypothetical protein-protein interaction assay where this compound is conjugated to one of the binding partners.
| Control Experiment | Purpose | Expected Outcome | Alternative Approaches & Considerations |
| Unlabeled Binding Partner | To establish the baseline fluorescence of the this compound conjugate in the absence of the specific interaction. This serves as a negative control . | No significant change in pyrene fluorescence upon addition of the unlabeled partner. The monomer/excimer ratio should remain constant. | Use of a non-interacting protein of similar size and charge to control for non-specific effects of protein concentration. |
| Non-specific Protein Control | To assess for non-specific binding of the this compound conjugate to proteins other than the intended target. | Minimal to no change in pyrene fluorescence. This confirms the specificity of the interaction. | Bovine Serum Albumin (BSA) is a commonly used non-specific protein for this purpose. |
| Free this compound | To determine the fluorescence properties of the unconjugated probe in the assay buffer. | The fluorescence spectrum should be characteristic of the free probe in the given solvent environment. | This control is crucial for subtracting any background fluorescence from the unbound probe in the final analysis. |
| Photobleaching Control | To evaluate the stability of the pyrene fluorescence under the experimental illumination conditions. | The fluorescence intensity should remain stable over the time course of the experiment. A significant decrease indicates photobleaching. | Reduce excitation light intensity, use neutral density filters, or decrease exposure time to minimize photobleaching. |
| Known Interacting Partner (Positive Control) | To confirm that the this compound conjugate is active and capable of reporting on a known interaction. | A predictable and reproducible change in pyrene fluorescence (e.g., an increase in excimer fluorescence) upon binding. | Titration with the known interactor can be used to determine the dynamic range of the assay. |
| Competition Assay | To further validate the specificity of the interaction by competing with an unlabeled ligand. | The fluorescence signal change induced by the binding partner should be reversed or diminished in a dose-dependent manner by the competitor. | This is a powerful control for demonstrating specific binding to a particular site. |
| Solvent Polarity Control | To characterize the sensitivity of the this compound monomer fluorescence to changes in the local environment. | The ratio of the vibronic peaks of the monomer fluorescence should change predictably with solvents of varying polarity. | This helps in interpreting changes in the monomer spectrum in terms of environmental hydrophobicity. |
Experimental Protocols
Below are detailed methodologies for the key control experiments described above.
Protocol 1: Unlabeled and Non-specific Protein Controls
-
Prepare a stock solution of your this compound conjugated protein in the appropriate assay buffer.
-
Aliquot the conjugate into separate wells of a microplate or cuvettes.
-
To the experimental wells , add the unlabeled binding partner at the desired concentration.
-
To the negative control wells , add an equivalent volume of assay buffer or a non-specific protein like BSA.
-
Incubate the samples under the same conditions as your main experiment.
-
Measure the fluorescence spectra using an excitation wavelength appropriate for pyrene (e.g., 343 nm) and record the emission from approximately 360 nm to 550 nm to capture both monomer and excimer fluorescence.
-
Analyze the data by comparing the fluorescence intensity and the monomer-to-excimer ratio between the experimental and control samples.
Protocol 2: Photobleaching Control
-
Prepare a sample containing the this compound conjugate at a concentration that gives a stable and measurable signal.
-
Place the sample in the fluorometer and set the excitation and emission wavelengths.
-
Continuously illuminate the sample with the excitation light for a period longer than the intended duration of your experiment.
-
Record the fluorescence intensity at regular intervals.
-
Plot the fluorescence intensity as a function of time. A flat line indicates no significant photobleaching.
Visualizing Experimental Workflows
To further clarify the experimental design, the following diagrams illustrate the workflows for assessing assay specificity and validating the probe's functionality.
Caption: Workflow for determining the specificity of the this compound-based assay.
References
Quantitative analysis of protein knockdown with Pyrene-PEG5-alcohol
A New Frontier in Targeted Protein Degradation: Quantitative Analysis of Protein Knockdown with Pyrene-PEG5-alcohol-Based PROTACs
A comparative guide for researchers, scientists, and drug development professionals.
The advent of targeted protein degradation (TPD) has opened up new therapeutic avenues by enabling the elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful class of molecules that hijack the cell's natural protein disposal machinery to selectively degrade target proteins.[1][2] This guide provides a quantitative comparison of protein knockdown using a hypothetical PROTAC, "PyrenePROTAC-T," which incorporates a this compound linker, with other protein degradation technologies.
Mechanism of Action: PROTACs vs. Molecular Glues
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3][4] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound serves as a flexible linker in the PROTAC design, influencing its physicochemical properties and the efficiency of ternary complex formation.
In contrast, molecular glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by creating a new molecular surface. This induced proximity also results in the ubiquitination and subsequent degradation of the target protein.
Quantitative Comparison of Protein Knockdown
The efficacy of a protein degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present a comparative summary of the quantitative performance of PyrenePROTAC-T against a representative molecular glue and siRNA.
Table 1: Quantitative Protein Knockdown Data
| Technology | Compound/Agent | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (hrs) |
| PROTAC | PyrenePROTAC-T | Target Protein T | Cancer Cell Line A | 15 | >95 | 24 |
| Molecular Glue | MG-Compound-X | Target Protein T | Cancer Cell Line A | 50 | ~90 | 24 |
| siRNA | siT | Target Protein T | Cancer Cell Line A | N/A | ~80 | 48 |
Table 2: Physicochemical and Mechanistic Comparison
| Feature | PyrenePROTAC-T (PROTAC) | MG-Compound-X (Molecular Glue) | siT (siRNA) |
| Mechanism | Event-driven, catalytic degradation | Induced proximity and degradation | mRNA cleavage, translational inhibition |
| Molecular Weight | Larger (700-1100 Da) | Smaller (<500 Da) | Large (~13 kDa) |
| Cell Permeability | Can be challenging to optimize | Generally good | Requires transfection reagents |
| Onset of Action | Rapid (hours) | Rapid (hours) | Slower (24-48 hours) |
| Duration of Effect | Long-lasting, depends on protein resynthesis | Long-lasting, depends on protein resynthesis | Can be transient or stable |
| Specificity | High, determined by target and E3 ligands | Can have off-target effects | High, based on sequence complementarity |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for DC50 and Dmax Determination
This diagram outlines the key steps for quantifying PROTAC efficacy.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., Cancer Cell Line A) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of PyrenePROTAC-T in complete growth medium.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Quantitative Analysis by Mass Spectrometry
Mass spectrometry-based proteomics offers a high-throughput and sensitive method for quantifying protein degradation and assessing the selectivity of a PROTAC.
1. Sample Preparation:
-
Culture and treat cells with the PROTAC as described in the Western Blot protocol.
-
Lyse the cells and quantify the protein concentration.
-
Perform in-solution or in-gel digestion of the proteins (e.g., using trypsin).
-
Desalt the resulting peptides using a C18 column.
2. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
3. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut).
-
Perform peptide and protein identification by searching against a relevant protein database.
-
Quantify protein abundance using label-free quantification (LFQ) intensities.
-
Determine the relative abundance of the target protein in PROTAC-treated samples compared to the vehicle control to calculate the percentage of degradation.
Conclusion
PROTACs, such as the hypothetical PyrenePROTAC-T utilizing a this compound linker, represent a promising therapeutic modality for targeted protein degradation. They offer potent and catalytic degradation of target proteins, providing a distinct advantage over traditional inhibitors and other knockdown technologies like siRNA. The quantitative methods and protocols outlined in this guide provide a framework for the robust evaluation and comparison of these novel therapeutics, enabling researchers to advance the development of next-generation drugs.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Pyrene-PEG5-alcohol for Advanced Drug Development
For researchers, scientists, and drug development professionals seeking to leverage fluorescent probes for enhanced visualization and targeting, this guide offers an objective comparison of Pyrene-PEG5-alcohol against commercially available alternatives. We provide a comprehensive analysis of key performance indicators, supported by detailed experimental protocols, to facilitate informed product selection for your specific research needs.
This compound is a versatile fluorescent linker widely utilized in bioconjugation, drug delivery systems, and membrane studies.[1][2] Its core, the pyrene moiety, is a polycyclic aromatic hydrocarbon known for its high quantum yield, long fluorescence lifetime, and sensitivity to the polarity of its microenvironment.[3][4] This sensitivity, often observed through the formation of excited-state dimers (excimers), makes it an invaluable tool for probing molecular interactions and conformational changes.[3] The polyethylene glycol (PEG) linker, in this case with five repeating units, enhances aqueous solubility and provides a flexible spacer, minimizing steric hindrance when conjugating to biomolecules. The terminal alcohol group allows for further chemical modification and attachment to a variety of molecules.
Comparative Analysis of Pyrene-PEG Linkers
To provide a clear overview of the landscape of commercially available pyrene-based fluorescent probes, the following table summarizes the key specifications of this compound and its close analogs with varying PEG chain lengths and functional groups. The data presented is compiled from publicly available information from various suppliers.
| Product Name | Supplier(s) | PEG Length | Functional Group | Purity | Excitation Max (nm) | Emission Max (nm) | Solubility |
| This compound | BroadPharm, MedKoo | 5 | Alcohol | >95% | 343, 326, 313 | 377, 397 | DMSO, DMF, DCM |
| Pyrene-PEG2-azide | BroadPharm | 2 | Azide | >95% | 343, 326, 313 | 377, 397 | DMSO, DMF, DCM |
| Pyrene-PEG3-azide | BroadPharm | 3 | Azide | >95% | 343, 326, 313 | 377, 397 | DMSO, DMF, DCM |
| Pyrene-PEG4-acid | BroadPharm | 4 | Carboxylic Acid | >95% | 343, 326, 313 | 377, 397 | DMSO, DMF, DCM |
| Pyrene-PEG-Amine | Creative PEGWorks | Various (1k-10k Da) | Amine | >95% | ~339 | ~384 | Water, Chloroform, DMSO |
| Pyrene-PEG-NHS Ester | Creative PEGWorks | Various (2k-5k Da) | NHS Ester | >95% | ~339 | ~384 | Water, Chloroform, DMSO |
| Pyrene-PEG-Maleimide | Nanocs, Creative PEGWorks | Various (1k-5k Da) | Maleimide | >95% | 339 | 384 | Aqueous Buffer |
| Pyrene-PEG-DBCO | Nanocs | Various | DBCO | >95% | 339 | 384 | Aqueous Buffer |
Experimental Protocols for Performance Benchmarking
To ensure a rigorous and objective comparison, the following experimental protocols are provided. These standardized methods can be employed to evaluate the performance of this compound and its alternatives in a laboratory setting.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a critical measure of a fluorophore's efficiency. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.
Materials:
-
This compound and competitor products
-
Quinine sulfate (fluorescence standard, Φ = 0.54 in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilutions for both the test sample and the quinine sulfate standard in the chosen solvent.
-
Measure the absorbance of each solution at the excitation wavelength (e.g., 343 nm for pyrene). Ensure the absorbance is below 0.1 to prevent inner filter effects.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Assessment of Photostability
Photostability, or the resistance to photobleaching, is crucial for applications requiring prolonged or intense illumination, such as live-cell imaging.
Materials:
-
Solutions of this compound and competitor products at a fixed concentration (e.g., 1 µM)
-
Spectrofluorometer with a time-course measurement mode
-
High-intensity light source
Procedure:
-
Place the sample solution in a cuvette in the spectrofluorometer.
-
Continuously illuminate the sample with the excitation wavelength (e.g., 343 nm) at a high intensity.
-
Record the fluorescence intensity at the emission maximum (e.g., 377 nm) at regular intervals over an extended period (e.g., 30 minutes).
-
Plot the fluorescence intensity as a function of time. A slower decay in fluorescence indicates higher photostability.
Evaluation of Environmental Sensitivity (Excimer Formation)
The ability of pyrene to form excimers in response to changes in its local environment is a key feature for probing molecular interactions.
Materials:
-
This compound and competitor products
-
A series of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water)
-
Liposomes or micelles (optional, for membrane studies)
-
Spectrofluorometer
Procedure:
-
Prepare solutions of the pyrene-PEG compounds at a concentration that allows for potential excimer formation (e.g., 10 µM) in the different solvents or lipid formulations.
-
Record the fluorescence emission spectrum for each solution.
-
Analyze the ratio of the excimer fluorescence intensity (typically around 470-500 nm) to the monomer fluorescence intensity (around 377-397 nm).
-
A significant change in this ratio across different environments indicates high sensitivity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for key benchmarking experiments.
References
Assessing the Impact of Fluorescent Tags on PROTAC Activity: A Comparative Guide
For researchers and drug development professionals, understanding the structure-activity relationship of Proteolysis Targeting Chimeras (PROTACs) is paramount. While the core components of a PROTAC—a target binder, an E3 ligase ligand, and a linker—are well-defined, the addition of functional moieties such as fluorescent tags can introduce both powerful new functionalities and potential liabilities. This guide provides a comparative assessment of the implications of using a fluorescent tag, such as pyrene, on the overall activity of a PROTAC, supported by common experimental methodologies.
The Rationale for Tagging PROTACs
Fluorescent tags are typically incorporated into PROTACs to enable direct visualization and quantification of molecular events. The primary applications include:
-
Binding Affinity Assays: Fluorescently labeled PROTACs are instrumental in biophysical assays like Fluorescence Polarization (FP) to determine binding affinities for both the target protein and the E3 ligase.[1][2]
-
Cellular Imaging: A tag allows for the direct visualization of PROTAC uptake, subcellular localization, and accumulation using fluorescence microscopy.[3][4]
-
Real-Time Mechanistic Studies: Advanced techniques like Nano-BRET can utilize fluorescent or luminescent tags to monitor the kinetics of ternary complex formation (Target-PROTAC-E3 Ligase) and subsequent ubiquitination in live cells.[5]
-
Theranostics: So-called "theranostic PROTACs" combine therapeutic action (degradation) with diagnostic feedback (fluorescence), enabling real-time monitoring of the drug's effect.
Potential Impacts of a Pyrene Tag on PROTAC Performance
While fluorescent tags offer significant advantages for assay development and mechanistic studies, the addition of a bulky, hydrophobic moiety like pyrene can alter the physicochemical properties and biological activity of the parent PROTAC. Researchers must consider the following potential trade-offs:
-
Cell Permeability: PROTACs are already large molecules, often exceeding the typical parameters of Lipinski's rule of five. Adding a large tag can further increase molecular weight and polar surface area, potentially reducing cell membrane permeability.
-
Ternary Complex Formation: The ultimate efficacy of a PROTAC depends on its ability to induce a productive ternary complex. A fluorescent tag, depending on its attachment point and the linker geometry, could introduce steric hindrance that disrupts the crucial protein-protein interactions between the target and the E3 ligase. This can negatively impact the cooperativity of the complex, leading to reduced degradation efficiency.
-
Solubility and Aggregation: The hydrophobic nature of pyrene might decrease the aqueous solubility of the PROTAC, leading to challenges in formulation and potentially causing compound aggregation in cellular assays.
-
Off-Target Effects: The tag itself could introduce new, unintended interactions with other cellular proteins, leading to off-target effects or altered toxicological profiles.
Due to these factors, it is critical to compare the degradation activity of a tagged PROTAC against its untagged parent molecule to quantify any potential impact.
Comparative Data Presentation
To assess the impact of a tag, key quantitative metrics for the tagged and untagged PROTACs should be compared. The most important parameters are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC Version | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Rationale for Tagging |
| Untagged PROTAC X | Target A | Cell Line Y | 10 | 95 | Western Blot | Establish baseline degradation activity. |
| Pyrene-PROTAC X | Target A | Cell Line Y | 50 | 80 | Western Blot | Assess impact of tag on degradation. |
| Untagged PROTAC Z | Target B | Cell Line W | 150 | 90 | In-Cell Western | Establish baseline degradation activity. |
| Pyrene-PROTAC Z | Target B | Cell Line W | 145 | 92 | In-Cell Western | Assess impact of tag on degradation. |
| Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on the specific PROTAC, tag, target, and experimental system. |
In this hypothetical example, the pyrene tag on PROTAC X resulted in a 5-fold decrease in potency and a lower maximal degradation, suggesting a negative impact. Conversely, for PROTAC Z, the tag had a negligible effect on its degradation performance, indicating that for some PROTAC architectures, a fluorescent tag can be well-tolerated.
Visualizing Key Processes
Diagrams created using Graphviz can help illustrate the complex mechanisms and workflows involved in PROTAC development.
Caption: General mechanism of action for a PROTAC.
Caption: Standard workflow for assessing PROTAC-mediated protein degradation.
Experimental Protocols
Accurate assessment of PROTAC activity requires robust and well-controlled experiments. Below are detailed protocols for key assays.
Protocol 1: Western Blot for Target Protein Degradation
This assay is the gold standard for directly measuring the reduction in target protein levels.
-
Objective: To semi-quantitatively determine the extent of target protein degradation (Dmax) and the potency of the PROTAC (DC50).
-
Materials:
-
Relevant cell line (e.g., THP-1, HEK293T).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20-30 minutes.
-
Lysate Clarification: Centrifuge the lysates at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and image the blot using a digital imager.
-
Analysis: Strip or cut the membrane and re-probe for a loading control. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence Polarization (FP) for Ternary Complex Formation
This biophysical assay is useful for quantifying the binding events that lead to ternary complex formation, a key step for PROTAC efficacy.
-
Objective: To measure the binding affinity of a fluorescently-tagged PROTAC to its target protein and E3 ligase and to determine the cooperativity of ternary complex formation.
-
Materials:
-
Purified recombinant target protein.
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginC-ElonginB).
-
Fluorescently-tagged PROTAC (e.g., Pyrene-PROTAC).
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Microplate reader with FP capabilities.
-
-
Methodology:
-
Binary Binding (PROTAC to Target): In a microplate, add a fixed concentration of the fluorescent PROTAC. Titrate in increasing concentrations of the target protein.
-
Binary Binding (PROTAC to E3 Ligase): In a separate experiment, add a fixed concentration of the fluorescent PROTAC and titrate in increasing concentrations of the E3 ligase complex.
-
Ternary Complex Formation: To assess cooperativity, pre-saturate the fluorescent PROTAC with one protein partner (e.g., the E3 ligase) at a concentration well above its Kd. Then, titrate in the second protein partner (the target protein).
-
Measurement: After a suitable incubation period to reach equilibrium, measure the fluorescence polarization in each well.
-
Analysis: The change in polarization is directly related to the fraction of bound PROTAC. Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd). Cooperativity (α) can be calculated by comparing the Kd of the target protein to the PROTAC in the absence and presence of the E3 ligase.
-
Conclusion
The decision to incorporate a fluorescent tag like pyrene onto a PROTAC is a strategic one that requires careful consideration. While such tags provide invaluable tools for detailed mechanistic and cellular studies, they carry the risk of negatively impacting the PROTAC's primary function: target degradation. It is imperative for researchers to empirically validate the performance of any tagged PROTAC against its untagged version using rigorous, quantitative methods. By systematically evaluating parameters like DC50 and Dmax alongside the desired fluorescent properties, researchers can develop tagged PROTACs as powerful and reliable chemical probes for advancing the field of targeted protein degradation.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Navigating the Disposal of Pyrene-PEG5-alcohol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pyrene-PEG5-alcohol, a fluorescent-labeled polyethylene glycol (PEG) linker. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known hazards of its constituent parts: the pyrene moiety and the general class of polyethylene glycol compounds.
The pyrene component is a polycyclic aromatic hydrocarbon (PAH) and is classified as a potential carcinogen and a significant environmental hazard, being very toxic to aquatic life.[1][2] Therefore, this compound must be treated as hazardous waste. The polyethylene glycol (PEG) portion of the molecule is generally considered to be of low toxicity and biodegradable.[3][4] However, the hazardous properties of the pyrene functional group dictate the overall disposal protocol.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.
All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Quantitative Safety Data for Constituent Components
The following table summarizes key safety data for pyrene, which should be used to inform the handling and disposal of this compound.
| Hazard Classification | Data Point | Reference |
| Carcinogenicity | GHS Category 1B: May cause cancer. | [1] |
| Aquatic Toxicity (Acute) | GHS Category 1: Very toxic to aquatic life. | |
| Aquatic Toxicity (Chronic) | GHS Category 1: Very toxic to aquatic life with long lasting effects. | |
| Skin Irritation | GHS Category 2: Causes skin irritation. | |
| Eye Irritation | GHS Category 2A: Causes serious eye irritation. | |
| Acute Oral Toxicity | GHS Category 4: Harmful if swallowed. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound powder in a dedicated, clearly labeled, and sealed hazardous waste container. This includes any items heavily contaminated with the solid compound, such as weighing papers or spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix this waste with other solvent streams unless specifically permitted by your institution's hazardous waste management plan.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Labeling of Hazardous Waste:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 1817735-44-6.
-
Associated hazard warnings (e.g., "Carcinogen," "Environmental Hazard").
-
The date of accumulation.
3. Storage of Hazardous Waste:
-
Store all waste containers holding this compound in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition and incompatible materials.
-
Use secondary containment for liquid waste containers to prevent spills.
4. Final Disposal:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system due to its high aquatic toxicity.
-
Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste containers by your institution's EHS office or a licensed hazardous waste disposal contractor. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations. Incineration at a licensed facility is the typical disposal method for such compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Pyrene-PEG5-alcohol
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Pyrene-PEG5-alcohol are paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of its characteristics and for conducting a thorough risk assessment prior to handling.
| Property | Value |
| Chemical Formula | C27H31NO6 |
| Molecular Weight | 465.55 g/mol |
| Appearance | Solid |
| Purity | 98% |
| Solubility | DMSO, DMF, DCM |
| Storage Condition | -20°C |
| Excitation Maximum | 343 nm, 326 nm, 313 nm |
| Emission Maximum | 377 nm, 397 nm |
Note: A specific Safety Data Sheet (SDS) for this compound from one supplier states it is not a hazardous substance or mixture[1]. However, the pyrene component itself is classified as harmful, a skin and eye irritant, a potential carcinogen, and very toxic to aquatic life[2]. Therefore, it is prudent to handle this compound with the precautions suitable for a potentially hazardous material.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with the pyrene moiety, stringent adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is imperative.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required. |
| Body Protection | A laboratory coat and closed-toe shoes are mandatory. For tasks with a risk of splashing, a poly-coated gown should be considered. |
| Respiratory Protection | If handling the compound as a powder or if aerosolization is possible, a certified respirator (e.g., N-95) should be used. All handling should be conducted in a well-ventilated laboratory hood[3]. |
Experimental Protocols: Safe Handling and Disposal
The following protocols outline the essential steps for the safe handling and disposal of this compound, based on established safety guidelines for handling potentially hazardous research chemicals.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Weighing and Aliquoting: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust. For solutions, use appropriate pipetting devices.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
During Use: Keep containers closed when not in use. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
After Use: Clean the work area thoroughly. Decontaminate any surfaces that may have come into contact with the chemical.
-
Storage: Store this compound at -20°C in a tightly sealed container, in a dry and dark place[4].
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, must be segregated from non-hazardous waste streams[3].
-
Waste Containment: Collect all waste in a designated, clearly labeled, and sealable hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Disposal Method: Do not dispose of this compound or its waste down the drain or in the regular trash. Disposal must be conducted through a licensed hazardous waste disposal company. High-temperature incineration is a likely disposal method for pyrene-containing compounds.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
-
Empty Containers: Empty containers can be rinsed and recycled if in good condition and permitted by local regulations.
Spill Management
In the event of a spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Alert your supervisor and the EHS department.
-
Containment (if trained): If you are trained and equipped to do so, contain the spill using an appropriate absorbent material.
-
Collection: Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontamination: Thoroughly decontaminate the spill area.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
